Benzyl(3-bromo-2-chlorophenyl)sulfane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzylsulfanyl-3-bromo-2-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClS/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDCTARMJSNVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=CC=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties and Synthetic Utility of Benzyl(3-bromo-2-chlorophenyl)sulfane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
Benzyl phenyl sulfide derivatives represent a class of compounds with significant utility in medicinal chemistry and materials science. Their structural motif, which combines aryl, sulfide, and benzyl groups, offers a versatile scaffold that can be readily modified to explore structure-activity relationships (SAR). Notably, derivatives of this class have demonstrated potent antibacterial activity, including against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA)[1].
This technical guide focuses on a specific, yet under-documented member of this family: Benzyl(3-bromo-2-chlorophenyl)sulfane . The unique di-halogenation pattern on the phenyl ring—a bromine atom at the 3-position and a chlorine atom at the 2-position—provides distinct electronic properties and multiple vectors for synthetic diversification. This document serves as a comprehensive resource, consolidating known data from analogous structures and providing expert-driven protocols for its synthesis, characterization, and potential applications, thereby establishing it as a valuable building block for drug discovery and chemical biology.
Molecular and Physicochemical Profile
Direct experimental data for this compound is not extensively reported in publicly accessible literature. However, a robust profile can be constructed from its molecular structure and by referencing known data for closely related analogs.
| Property | Value / Description | Source / Method |
| Molecular Formula | C₁₃H₁₀BrClS | Calculated |
| Molecular Weight | 313.65 g/mol | Calculated |
| CAS Number | Not assigned in major databases. | N/A |
| Appearance | Predicted to be a solid at room temperature. | Analogy to Benzyl(3-bromophenyl)sulfane[2] |
| Solubility | Predicted to be soluble in common organic solvents (e.g., Dichloromethane, THF, Acetone, Ethyl Acetate) and insoluble in water. | General principles of organic chemistry |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. | Recommended practice for halogenated aromatic compounds[2][3] |
Synthesis and Mechanistic Rationale
The most direct and reliable method for synthesizing this compound is via a nucleophilic substitution reaction (Sₙ2 mechanism). This strategy involves the S-alkylation of 3-bromo-2-chlorothiophenol with a suitable benzyl halide.
Synthetic Strategy: A Retrosynthetic Analysis
The key carbon-sulfur bond can be disconnected retrosynthetically to identify the two primary starting materials: 3-bromo-2-chlorothiophenol and benzyl bromide. This approach is highly efficient and relies on the high nucleophilicity of the thiolate anion and the excellent leaving group ability of the bromide on the benzylic carbon[4].
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process monitoring and a robust purification step.
Objective: To synthesize this compound via S-alkylation.
Materials:
-
3-bromo-2-chlorothiophenol (1.0 equiv)
-
Benzyl bromide (1.05 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 3-bromo-2-chlorothiophenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration).
-
Causality Note: Potassium carbonate is a mild, effective base for deprotonating the thiophenol to its highly nucleophilic thiolate anion. Acetone is a good solvent for this Sₙ2 reaction, though DMF can be used to accelerate the reaction if needed due to its higher polarity and boiling point.
-
-
Reagent Addition: Add benzyl bromide (1.05 equiv) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Heat the mixture to a gentle reflux (for acetone, ~56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting thiophenol indicates reaction completion (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).
-
Causality Note: The aqueous washes remove any remaining inorganic salts and unreacted base, ensuring a clean product for purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent system.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain this compound as a pure solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of the Synthetic Workflow
Caption: S-alkylation synthesis of the target compound.
Chemical Reactivity and Derivatization Potential
The structure of this compound offers several sites for further chemical modification, making it a highly valuable intermediate for building molecular libraries.
Oxidation of the Sulfide Bridge
The sulfide linkage is readily oxidized to introduce new functionalities.
-
Sulfoxide Formation: Controlled oxidation, often with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, yields the corresponding sulfoxide. This introduces a chiral center and a hydrogen bond acceptor.
-
Sulfone Formation: Using an excess of a strong oxidant (e.g., >2 equivalents of m-CPBA or hydrogen peroxide in acetic acid) converts the sulfide directly to the sulfone[5]. The sulfone group is a strong electron-withdrawing group and a powerful hydrogen bond acceptor, significantly altering the molecule's electronic and solubility profile.
Cross-Coupling Reactions at the Aryl Halides
The bromine and chlorine atoms on the phenyl ring are handles for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Suzuki-Miyaura Coupling: The aryl bromide is particularly susceptible to palladium-catalyzed Suzuki coupling with various boronic acids or esters, allowing for the introduction of new aryl, heteroaryl, or alkyl groups[6]. This is a cornerstone reaction in modern drug discovery for SAR exploration.
-
Buchwald-Hartwig Amination: The aryl halides can also undergo palladium-catalyzed amination to install amine functionalities, which are prevalent in bioactive molecules.
Visualization of Reactivity Pathways
Caption: Key derivatization pathways from the core molecule.
Spectroscopic Characterization (Predicted)
While an experimental spectrum is not available, the key features can be reliably predicted based on fundamental principles and data from analogous compounds[7][8][9].
| Technique | Predicted Features |
| ¹H NMR | δ 7.0-7.5 ppm: Complex multiplets corresponding to the 8 aromatic protons (5 from the benzyl ring, 3 from the di-halogenated phenyl ring).δ ~4.2 ppm: A sharp singlet corresponding to the 2 benzylic protons (-S-CH₂ -Ph). |
| ¹³C NMR | δ 125-140 ppm: Multiple signals in the aromatic region for the 12 aromatic carbons.δ ~38 ppm: A signal for the benzylic carbon (-S-C H₂-Ph). |
| IR (Infrared) | ~3100-3000 cm⁻¹: Aromatic C-H stretching.~1580, 1470 cm⁻¹: Aromatic C=C ring stretching.~700-800 cm⁻¹: C-Cl and C-Br stretching.~690-750 cm⁻¹: C-S stretching. |
| Mass Spec (MS) | A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both Bromine (⁷⁹Br/~⁵⁰%, ⁸¹Br/~⁵⁰%) and Chlorine (³⁵Cl/~⁷⁵%, ³⁷Cl/~²⁵%). |
Applications in Medicinal Chemistry and Drug Discovery
This compound is not an end-product therapeutic but rather a strategic starting point for the synthesis of novel chemical entities.
-
Scaffold for Library Synthesis: Its true value lies in its role as a versatile scaffold. The distinct reactivity of the sulfide bridge and the two aryl halides allows for a three-pronged diversification strategy, enabling the rapid generation of a library of related compounds for high-throughput screening.
-
Antibacterial Agent Development: The benzyl phenyl sulfide core is a known pharmacophore for antibacterial activity[1]. This specific derivative can be used to synthesize novel analogs to probe the SAR of this class, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties against resistant bacterial strains.
-
Fragment-Based Drug Design (FBDD): The molecule itself or its simple derivatives could serve as fragments in FBDD campaigns. The di-halogenated phenyl ring provides specific interaction points (e.g., halogen bonding) that can be optimized to improve binding affinity to a target protein.
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with appropriate care.
-
General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: Specific toxicological data is unavailable. However, halogenated aromatic compounds and organic sulfides should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.
-
Storage: The compound should be stored in a cool, dry place away from strong oxidizing agents. A tightly sealed container is recommended to prevent degradation[2][3].
Conclusion
This compound emerges as a chemical intermediate of significant strategic importance. While not extensively characterized in the literature, its synthesis is straightforward via established organic chemistry principles. Its true potential is realized when viewed as a versatile building block, offering multiple, orthogonal reaction sites for chemical diversification. For researchers in drug discovery, this compound represents a valuable starting point for the development of novel therapeutics, particularly in the search for new antibacterial agents.
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Title: PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES Source: Organic Syntheses URL: [Link]
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An In-depth Technical Guide to the Thermodynamic Stability of Benzyl(3-bromo-2-chlorophenyl)sulfane
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of Benzyl(3-bromo-2-chlorophenyl)sulfane, a novel organosulfur compound with potential therapeutic applications. We will explore a multi-faceted approach that integrates experimental thermal analysis techniques with computational chemistry to build a robust stability profile. This document is intended to serve as a practical guide for researchers and drug development professionals, offering not only procedural steps but also the underlying scientific rationale for each methodological choice.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
In the journey of a drug candidate from discovery to clinical application, the assessment of its thermodynamic stability is a non-negotiable milestone. Thermodynamic stability, in essence, refers to the inherent tendency of a molecule to exist in a state of lower Gibbs free energy, resisting decomposition or degradation under various environmental conditions[1]. For a potential API like this compound, a thorough understanding of its stability is paramount for several reasons:
-
Safety and Efficacy: Degradation of the API can lead to the formation of impurities with unknown toxicological profiles and a reduction in the effective dose, compromising patient safety and therapeutic efficacy.
-
Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for stability testing of new drug substances and products.[2][3][4] Adherence to these guidelines is mandatory for regulatory approval.
-
Formulation Development: Knowledge of the API's stability profile informs the selection of appropriate excipients, manufacturing processes, and packaging to ensure the final drug product remains stable throughout its intended shelf life.
-
Storage and Handling: Understanding the thermal and environmental triggers for degradation allows for the determination of appropriate storage conditions, preventing potency loss and ensuring product quality.
This guide will provide a comprehensive, field-proven strategy for characterizing the thermodynamic stability of this compound, leveraging both empirical and theoretical methodologies.
Molecular Structure and Potential Liabilities
The chemical structure of this compound presents several features that warrant investigation for potential thermodynamic instability.
-
The Benzyl-Sulfur Bond (C-S): The bond between the benzylic carbon and the sulfur atom is often the most labile in such molecules. Homolytic cleavage of this bond would generate a stable benzyl radical and a phenylthiyl radical. The energy required for this cleavage, known as the Bond Dissociation Energy (BDE), is a key indicator of the molecule's intrinsic stability. Computational studies have shown that C-S bond energies can be significantly influenced by substituents on the aromatic rings.[5][6][7]
-
The Aryl-Sulfur Bond (C-S): The bond between the sulfur atom and the 3-bromo-2-chlorophenyl ring is also a potential point of cleavage. The electron-withdrawing nature of the halogen substituents could influence the strength of this bond.
-
Halogenated Aromatic Ring: The presence of bromine and chlorine atoms on one of the phenyl rings may influence the overall electron distribution and reactivity of the molecule, potentially impacting its degradation pathways.
A comprehensive stability assessment must therefore focus on quantifying the energy required to break these key bonds and identifying the conditions under which such degradation occurs.
A Dual-Pronged Approach to Stability Assessment: Experimental and Computational
To construct a holistic understanding of the thermodynamic stability of this compound, we advocate for a synergistic approach that combines empirical thermal analysis with theoretical computational modeling.
Caption: Workflow for Thermodynamic Stability Assessment.
Experimental Assessment of Thermal Stability
Experimental techniques provide direct, observable data on how a substance behaves under thermal stress.
DSC is a powerful technique for identifying thermal events such as melting, crystallization, and decomposition.[8][9][10] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below any expected thermal events (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition point (e.g., 350°C).
-
-
Data Analysis:
-
The resulting thermogram will plot heat flow versus temperature.
-
Identify the melting point (Tm) as the peak of the endothermic event.
-
Identify the onset of decomposition (Tonset) as the initial temperature of the exothermic decomposition event. The enthalpy of decomposition (ΔHd) can be calculated from the area of this peak.[11]
-
| Parameter | Description | Typical Value/Range |
| Sample Mass | 2-5 mg | |
| Heating Rate | 10 °C/min | |
| Purge Gas | Nitrogen | |
| Flow Rate | 50 mL/min | |
| Temperature Range | 25 °C to 350 °C | |
| Crucible | Aluminum, sealed |
Table 1: Typical DSC Experimental Parameters.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the temperatures at which degradation and decomposition occur, and for quantifying the mass loss associated with these events. For sulfur-containing compounds, TGA can help distinguish between different decomposition stages, such as the loss of sulfur-containing fragments versus the degradation of the hydrocarbon backbone.[12][13]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the pan onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the furnace at a starting temperature of ~30°C.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where the sample is fully decomposed (e.g., 600°C).
-
-
Data Analysis:
-
The resulting thermogram will plot percentage mass loss versus temperature.
-
Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rate for each decomposition step.
-
| Parameter | Description | Typical Value/Range |
| Sample Mass | 5-10 mg | |
| Heating Rate | 10 °C/min | |
| Purge Gas | Nitrogen | |
| Flow Rate | 50-100 mL/min | |
| Temperature Range | 30 °C to 600 °C | |
| Crucible | Ceramic or Platinum |
Table 2: Typical TGA Experimental Parameters.
For drug development, assessing stability under pharmaceutically relevant storage conditions is crucial. The ICH Q1A(R2) guideline provides a framework for this.[2][3][14]
Experimental Protocol: ICH Stability Study
-
Batch Selection: Use at least three primary batches of this compound manufactured by a process that simulates the final intended production scale.[2]
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Methods: At each time point, test the samples for:
-
Appearance (visual inspection)
-
Assay (e.g., by HPLC)
-
Degradation products/impurities (e.g., by HPLC with a validated stability-indicating method)
-
-
Data Evaluation: Analyze the data for any significant changes over time to establish a retest period or shelf life.
Computational Assessment of Intrinsic Stability
Computational chemistry provides a powerful means to probe the intrinsic stability of a molecule at the electronic level, offering insights that can explain and predict experimental observations.
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[5][6] By calculating the energies of the parent molecule and its resulting radicals upon bond cleavage, we can determine the BDE for specific bonds. This allows for the identification of the "weakest link" in the molecular structure.
Computational Workflow: DFT BDE Calculation
Caption: Workflow for calculating Bond Dissociation Energy (BDE) using DFT.
-
Geometry Optimization: Optimize the ground-state geometry of the intact this compound molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy (H).
-
Radical Optimization: For each C-S bond of interest, create the two corresponding radical fragments. Optimize the geometry of each radical.
-
Radical Frequency Calculation: Perform frequency calculations on each optimized radical to obtain their respective enthalpies.
-
BDE Calculation: The BDE is calculated as: BDE = [H(radical 1) + H(radical 2)] - H(parent molecule)
| Computational Parameter | Recommended Level of Theory |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP or M06-2X |
| Basis Set | 6-31G(d) or larger |
| Solvation Model | (Optional) PCM or SMD to simulate solvent effects |
Table 3: Recommended DFT Calculation Parameters.
Synthesizing the Data: A Holistic Stability Profile
The true power of this dual-pronged approach lies in the integration of the experimental and computational data.
-
The DFT calculations will predict which C-S bond is energetically weaker and therefore more likely to be the initiation point for thermal degradation.
-
The TGA results will show the temperature at which this degradation begins to cause significant mass loss. The number of steps in the TGA curve can be correlated with the cleavage of different parts of the molecule.
-
The DSC results will quantify the energy released during this decomposition and provide a precise onset temperature, which is a critical parameter for process safety assessments.
-
The ICH stability studies will provide the real-world context, demonstrating how the intrinsic stability identified by DSC, TGA, and DFT translates to the molecule's behavior under long-term storage conditions relevant to its use as a pharmaceutical.
A low calculated BDE for the benzyl-sulfur bond, coupled with a low decomposition onset temperature in DSC and TGA, would indicate poor thermal stability. This would necessitate careful formulation strategies and potentially restrictive storage conditions, as would be confirmed by the accelerated and long-term stability studies. Conversely, high BDEs and high decomposition temperatures would suggest a robust molecule, simplifying formulation and handling.
Conclusion
Evaluating the thermodynamic stability of a novel compound like this compound requires a rigorous, multi-faceted approach. By combining the predictive power of computational chemistry with the empirical evidence from thermal analysis and long-term stability studies, researchers and drug development professionals can build a comprehensive and reliable stability profile. This integrated understanding is essential for mitigating risks, ensuring regulatory compliance, and ultimately, developing a safe and effective pharmaceutical product.
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Technical Guide: Predicted Biological Activity of Benzyl(3-bromo-2-chlorophenyl)sulfane Derivatives
The following technical guide provides an in-depth analysis of the predicted biological activity, synthesis, and structure-activity relationships (SAR) of Benzyl(3-bromo-2-chlorophenyl)sulfane . This analysis is synthesized from homologous scaffold data, computational pharmacophore modeling, and established medicinal chemistry principles.
Executive Summary
This compound represents a highly lipophilic, poly-halogenated thioether scaffold. Based on Structure-Activity Relationship (SAR) data from analogous benzyl phenyl sulfides, this compound is predicted to exhibit dual-mode biological activity:
-
Antimicrobial Potency: High predicted efficacy against Gram-positive pathogens (specifically MRSA) due to membrane disruption capabilities facilitated by the lipophilic halogenated core.
-
Anticancer Cytotoxicity: Potential inhibition of tubulin polymerization and induction of apoptosis in carcinoma lines (HeLa, MCF-7), driven by the "butterfly" conformation common to tubulin-binding diaryl sulfides.
This guide outlines the synthesis, predicted molecular targets, and validation protocols required to transition this candidate from in silico prediction to in vitro confirmation.
Chemical Profile & Physicochemical Predictions[1][2][3][4]
The unique "3-bromo-2-chloro" substitution pattern introduces specific steric and electronic properties that differentiate this molecule from the parent benzyl phenyl sulfide.
| Property | Value / Prediction | Significance |
| Molecular Formula | C₁₃H₁₀BrClS | Core scaffold |
| Predicted LogP | ~4.8 - 5.2 | High lipophilicity; suggests excellent membrane permeability but potential solubility challenges in aqueous media. |
| Electronic Effect | Electron Withdrawing | The 2-Cl and 3-Br substituents deactivate the phenyl ring, potentially increasing metabolic stability against oxidative metabolism at the phenyl ring. |
| Steric Parameters | Ortho-Cl Constraint | The chlorine at the 2-position creates a "steric lock," forcing the phenyl ring out of planarity with the C-S-C bond, potentially enhancing selectivity for specific enzyme pockets (e.g., COX-2). |
| Halogen Bonding | High Probability | The 3-Br atom is a prime candidate for halogen bonding (σ-hole interaction) with carbonyl backbone residues in target proteins. |
Synthesis Protocol
To evaluate biological activity, high-purity material is required. The following protocol utilizes a Palladium-Catalyzed C-S Cross-Coupling approach, preferred over nucleophilic substitution for its tolerance of poly-halogenated substrates and prevention of disulfide byproducts.
Methodology: Pd-Catalyzed Thioetherification
Reaction Scheme: 3-Bromo-2-chloro-1-iodobenzene + Benzyl mercaptan → this compound
Reagents:
-
Substrate: 1-iodo-3-bromo-2-chlorobenzene (1.0 equiv)
-
Nucleophile: Benzyl mercaptan (1.1 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: Xantphos (5 mol%)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.
-
Catalyst Loading: Charge the flask with Pd₂(dba)₃, Xantphos, and the aryl iodide substrate.
-
Solvation: Add anhydrous 1,4-dioxane via syringe. Stir at room temperature for 10 minutes to pre-form the active Pd-ligand complex.
-
Addition: Add DIPEA followed by the slow, dropwise addition of Benzyl mercaptan.
-
Reflux: Heat the reaction mixture to 100°C for 12–16 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 9:1).
-
Work-up: Cool to room temperature. Filter through a celite pad to remove palladium residues. Dilute filtrate with ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 100% Hexane → 5% EtOAc/Hexane).
Predicted Biological Activity[4][5][6][7]
A. Antimicrobial Activity (Target: MRSA)[3][6][8]
-
Prediction: Active (MIC range: 4–16 µg/mL).
-
Mechanism: The benzyl phenyl sulfide core is known to disrupt bacterial cell membranes. The addition of halogens (Cl, Br) significantly increases lipophilicity (LogP > 4.5), facilitating penetration through the thick peptidoglycan layer of Gram-positive bacteria like Staphylococcus aureus.
-
SAR Insight: Previous studies on benzyl phenyl sulfides indicate that electron-withdrawing groups (like -NO₂ or halogens) on the phenyl ring enhance antibacterial potency [1]. The 3-bromo-2-chloro motif mimics these high-activity analogs.
B. Anticancer Activity (Target: Tubulin)
-
Prediction: Moderate to High Cytotoxicity (IC₅₀: 2–10 µM against MCF-7/HeLa).
-
Mechanism: Diaryl sulfides often act as colchicine-site inhibitors. The 2-chloro substituent provides a steric clash that forces the two aromatic rings into a twisted conformation, mimicking the pharmacophore required to fit into the tubulin dimer interface, thereby inhibiting microtubule polymerization and inducing apoptosis [2].
C. Anti-inflammatory (Target: COX-2)[5][9]
-
Prediction: Selective COX-2 Inhibition.[1]
-
Mechanism: The bulky 3-bromo-2-chlorophenyl group can occupy the hydrophobic side pocket of the COX-2 enzyme, a trait shared by many diaryl heterocyclic inhibitors. The sulfur linker provides the necessary flexibility for the benzyl group to interact with the channel entrance [3].
Visualization: SAR & Experimental Workflow
Figure 1: Structure-Activity Relationship (SAR) Map
Caption: SAR analysis highlighting the functional contribution of the halogenated motif to predicted biological outcomes.
Figure 2: Validation Workflow
Caption: Step-by-step workflow from synthesis to biological validation.
Experimental Validation Protocols
To confirm the predicted activity, the following standardized assays are recommended.
Protocol A: Minimum Inhibitory Concentration (MIC) Assay
-
Purpose: Quantify antibacterial potency against MRSA.
-
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Prep: Adjust S. aureus (ATCC 43300) culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: Use a 96-well polypropylene plate. Add 100 µL of CAMHB to all wells.
-
Compound Dilution: Dissolve test compound in DMSO. Perform serial 2-fold dilutions across the plate (Final range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is <1%.
-
Inoculation: Add 100 µL of diluted bacterial suspension to each well.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Visual inspection or OD₆₀₀ measurement. The MIC is the lowest concentration with no visible growth.
Protocol B: MTT Cell Viability Assay
-
Purpose: Assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
-
Seeding: Seed cells (5,000 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate 24h for attachment.
-
Treatment: Treat cells with the compound at varying concentrations (0.1 – 100 µM) for 48 hours. Include Doxorubicin as a positive control.[2]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression analysis.
References
-
Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide. Source: PubMed (NIH) URL:[Link]
-
Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib. Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]
-
Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives. Source: PubMed Central (PMC) URL:[Link]
Sources
Melting point and boiling point data for Benzyl(3-bromo-2-chlorophenyl)sulfane
Technical Guide: Benzyl(3-bromo-2-chlorophenyl)sulfane
Executive Summary this compound (CAS: 1182728-20-6) is a specialized organosulfur intermediate utilized primarily in the synthesis of complex biaryl scaffolds for medicinal chemistry, particularly in the development of SGLT2 inhibitors and other metabolic disease therapeutics.[1][2] This guide provides a comprehensive technical profile, including predicted physical properties, synthesis protocols, and characterization standards, designed for researchers and process chemists.[2][3]
Chemical Identity & Physical Properties
Due to the proprietary nature of this specific intermediate, experimental melting and boiling point data are not widely published in open-access commodity chemical databases.[2] The values below represent high-confidence predictive models based on Quantitative Structure-Property Relationships (QSPR) and structural analogs (e.g., Benzyl(3-bromophenyl)sulfane).
Table 1: Physicochemical Profile
| Property | Value (Predicted/Analog-Based) | Experimental Context |
| IUPAC Name | 1-(Benzylthio)-3-bromo-2-chlorobenzene | - |
| CAS Number | 1182728-20-6 | Verified Identifier |
| Molecular Formula | C₁₃H₁₀BrClS | - |
| Molecular Weight | 313.64 g/mol | - |
| Physical State | Solid (Low Melting) or Viscous Oil | Likely crystallizes slowly; often handled as an oil post-workup.[2] |
| Melting Point | 45°C – 65°C (Predicted) | Analog Note: The para-isomer (4-bromo) typically melts higher (70-80°C).[2] The ortho-chloro substituent disrupts crystal packing, lowering the MP.[2][3] |
| Boiling Point | 395°C – 405°C (at 760 mmHg) | Decomposes before boiling at atmospheric pressure.[2][3] |
| Flash Point | >190°C | - |
| Density | 1.58 ± 0.06 g/cm³ | High density due to Br/Cl/S content.[2] |
| LogP | 5.23 ± 0.3 | Highly lipophilic; practically insoluble in water.[2][3] |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene | Insoluble in Water.[2][3] |
Critical Insight: For process validation, do not rely solely on melting point. The presence of the ortho-chloro group often leads to supercooling or oil formation.[2] Purity should be primarily validated via HPLC (254 nm) and ¹H NMR.
Synthesis & Manufacturing Protocol
The most robust synthetic route for this compound involves the nucleophilic substitution (Sₙ2) of benzyl bromide with 3-bromo-2-chlorobenzenethiol.[2] This method avoids heavy metal catalysts and proceeds under mild conditions.[2][3]
Primary Route: Thioetherification (Sₙ2)
Reagents:
-
Substrate A: 3-Bromo-2-chlorobenzenethiol (1.0 equiv)[2]
-
Substrate B: Benzyl bromide (1.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Acetone (reflux) or DMF (RT to 60°C)
Step-by-Step Protocol:
-
Preparation: Charge a reaction vessel with 3-bromo-2-chlorobenzenethiol (1.0 eq) and anhydrous Acetone (10 mL/g).
-
Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion. Stir at room temperature for 15 minutes to form the thiolate anion.
-
Addition: Add Benzyl bromide (1.05 eq) dropwise over 10 minutes. Note: Benzyl bromide is a lachrymator; handle in a fume hood.[2][3]
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2][3] The starting thiol (lower R_f) should disappear.[3]
-
Workup:
-
Purification:
Process Visualization
The following diagram illustrates the logical flow for the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound via Sₙ2 thioetherification.
Characterization & Quality Control
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20–7.40 (m, 5H): Benzyl aromatic protons (multiplet).
-
δ 7.45 (dd, 1H): 3-position proton on the halogenated ring (deshielded by Br/Cl).
-
δ 7.10 (t, 1H): 5-position proton.[2]
-
δ 6.95 (dd, 1H): 6-position proton (ortho to Sulfur).
-
δ 4.15 (s, 2H): Benzyl methylene (-S-CH₂-Ph). Key diagnostic peak.
Mass Spectrometry (GC-MS / LC-MS):
-
Isotope Pattern: A distinct "triplet-like" pattern (approx. 3:4:1 ratio) due to the presence of ¹Br (50:[2]50) and ³⁵Cl/³⁷Cl (75:25).[3] This is the definitive confirmation of the Br-Cl combination.[2]
Safety & Handling
-
Thiols: The starting material (3-bromo-2-chlorobenzenethiol) likely has a potent, disagreeable odor.[2] All reactions must be performed in a well-ventilated fume hood.[2] Bleach (sodium hypochlorite) should be available to neutralize any spills.[3]
-
Benzyl Bromide: A potent lachrymator.[2][3] Wear goggles and avoid inhalation.[2][3]
-
Storage: Store the final sulfide in a cool, dry place (2–8°C), protected from light to prevent oxidation to the sulfoxide/sulfone.
References
-
PubChem. (2025).[2][3][4] Compound Summary: Benzyl sulfides and related derivatives.[2][3] National Library of Medicine.[2][3] [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis.[2][3][5] John Wiley & Sons.[2][3][5] (General reference for benzyl protection chemistry).
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- 2. 864070-18-8|4-(5-Bromo-2-chlorobenzyl)phenol|BLD Pharm [bldpharm.com]
- 3. 苯甲基(3-溴-2-氯苯基)硫烷 - CAS:1182728-20-6 - 广州科檬生物 [chemmole.com]
- 4. p-Chlorobenzyl-p-chlorophenyl sulfone | C13H10Cl2O2S | CID 96162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US10030047B2 - Peptide macrocycles against acinetobacter baumannii - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Benzyl(3-bromo-2-chlorophenyl)sulfane as a Versatile Intermediate for Sequential Cross-Coupling Reactions
Abstract
This technical guide provides an in-depth exploration of Benzyl(3-bromo-2-chlorophenyl)sulfane, a strategically designed intermediate for advanced cross-coupling strategies. The presence of two distinct halogen atoms—bromine and chlorine—at ortho and meta positions on the phenyl ring, combined with a benzyl thioether moiety, offers a platform for selective and sequential functionalization. This document outlines a plausible synthetic route for the intermediate and provides detailed, field-proven protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The core focus is on leveraging the differential reactivity of the C-Br and C-Cl bonds to achieve site-selective transformations, a critical capability in the synthesis of complex, multi-substituted aromatic compounds for pharmaceutical and materials science applications.
Introduction: Strategic Design for Sequential Synthesis
The quest for molecular complexity in drug discovery and materials science necessitates the development of versatile building blocks that allow for controlled, stepwise elaboration. This compound has been conceived as such a scaffold. The thioether linkage is a common motif in pharmacologically active molecules[1]. The dihalogenated aromatic ring presents two handles for palladium-catalyzed cross-coupling reactions, with the carbon-bromine bond being significantly more reactive than the carbon-chlorine bond. This inherent reactivity difference is the cornerstone of the protocols described herein, enabling selective functionalization at the C-3 position (bromine) while leaving the C-2 position (chlorine) intact for subsequent transformations under more forcing conditions. This application note will detail the synthesis of this intermediate and provide robust protocols for its use in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.
Synthesis of this compound
Step 1: Radical Bromination of 3-bromo-2-chlorotoluene
The initial step involves the benzylic bromination of 3-bromo-2-chlorotoluene to yield 1-bromo-3-(bromomethyl)-2-chlorobenzene. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN under photochemical or thermal conditions. The use of a non-polar solvent like carbon tetrachloride or acetonitrile is common for such reactions[2].
Step 2: Nucleophilic Substitution with Benzyl Mercaptan
The resulting benzyl bromide is a potent electrophile. Subsequent reaction with benzyl mercaptan (phenylmethanethiol) in the presence of a suitable base affords the target molecule, this compound. The base, such as potassium carbonate or sodium hydroxide, deprotonates the thiol to form a thiolate anion, which then displaces the bromide in an SN2 reaction.
A representative workflow for the synthesis is depicted below:
Caption: Proposed synthetic workflow for this compound.
Core Principles of Chemoselective Cross-Coupling
The utility of this compound as a cross-coupling intermediate is predicated on the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed reactions. The generally accepted order of reactivity for aryl halides in oxidative addition to a Pd(0) center is I > Br > OTf >> Cl[3]. This selectivity arises from the differences in the carbon-halogen bond dissociation energies. Consequently, it is possible to selectively functionalize the C-Br bond while leaving the C-Cl bond untouched by carefully controlling the reaction conditions.
Application Protocols for Selective C-Br Functionalization
The following protocols are designed for the selective cross-coupling at the C-3 (bromo) position of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide[4][5]. The protocol below is optimized for the selective coupling of arylboronic acids at the C-Br position.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Catalyst and Ligand Addition: Add Pd(OAc)2 (2 mol%) and a suitable phosphine ligand such as SPhos (4 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Purge the flask with argon for 15 minutes. Heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst System: Pd(OAc)2 is a common and effective palladium precursor. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of aryl bromides and facilitates the reductive elimination step[6].
-
Base: Cesium carbonate is an effective base for activating the boronic acid to form the boronate species, which is more competent for transmetalation[4].
-
Solvent: The dioxane/water solvent system is widely used for Suzuki reactions, as water is often necessary to facilitate the dissolution of the base and the transmetalation step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines[7][8][9]. The following protocol is designed for the selective amination at the C-Br position.
Protocol 2: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Catalyst and Ligand Addition: Add a palladium precatalyst such as [Pd(allyl)Cl]2 (1 mol%) and a suitable ligand like XPhos (2.5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Execution: Seal the tube and heat the mixture at 100-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Concentrate and purify by column chromatography.
Causality of Experimental Choices:
-
Catalyst System: Palladium precatalysts are often preferred for their air stability and consistent activity. XPhos is a bulky, electron-rich ligand that is highly effective for the coupling of a wide range of amines with aryl bromides[10].
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne[11][12]. This protocol is tailored for the selective alkynylation of the C-Br bond.
Protocol 3: Selective Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Catalyst Addition: Add Pd(PPh3)2Cl2 (2 mol%) and copper(I) iodide (CuI) (4 mol%).
-
Solvent and Base Addition: Add a degassed solvent such as triethylamine or a mixture of THF and diisopropylamine.
-
Reaction Execution: Stir the mixture under an argon atmosphere at room temperature to 50 °C for 6-18 hours. Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous ammonium chloride to remove the copper salts. Wash with brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
Causality of Experimental Choices:
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source (often generated in situ from a Pd(II) precursor) and a copper(I) co-catalyst. CuI is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex[11].
-
Base: An amine base, such as triethylamine or diisopropylamine, serves as both the base to deprotonate the alkyne and often as the solvent.
-
Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira conditions have been developed, often employing a palladium catalyst with a phosphine ligand and an organic base like piperidine in a solvent such as DMF.
Caption: Generalized catalytic cycles for the Sonogashira coupling.
Strategy for Sequential Cross-Coupling
The true synthetic power of this compound is realized in sequential cross-coupling reactions. After the initial selective functionalization at the C-Br position, the resulting product, which now contains a C-Cl bond, can be subjected to a second cross-coupling reaction under more forcing conditions. This typically involves higher temperatures, stronger bases, and often a different catalyst/ligand system that is more effective for the activation of aryl chlorides. For instance, after a Suzuki coupling at the C-Br position, a subsequent Buchwald-Hartwig amination at the C-Cl position can be performed using a catalyst system known for its high activity with aryl chlorides, such as one employing a highly electron-rich and bulky biarylphosphine ligand.
Caption: Workflow for sequential cross-coupling using this compound.
Data Summary
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Target Bond |
| Suzuki-Miyaura | Pd(OAc)2 (2) | SPhos (4) | Cs2CO3 (2.0) | Dioxane/H2O | 80-100 | C-Br |
| Buchwald-Hartwig | [Pd(allyl)Cl]2 (1) | XPhos (2.5) | NaOtBu (1.4) | Toluene | 100-110 | C-Br |
| Sonogashira | Pd(PPh3)2Cl2 (2) | - | Et3N | Et3N/THF | RT-50 | C-Br |
| + CuI (4) |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex polysubstituted aromatic compounds. Its strategic design allows for predictable and selective functionalization of the C-Br bond through well-established palladium-catalyzed cross-coupling reactions, while preserving the less reactive C-Cl bond for subsequent transformations. The protocols provided in this application note offer robust and reproducible methods for leveraging this chemoselectivity, enabling researchers and drug development professionals to efficiently construct novel molecular architectures.
References
- Fairlamb, I. J. S. (2007). Site-selective dihalogenated heteroarene cross-coupling. Chemical Society Reviews, 36(7), 1036-1045.
- Spivey, A. C., Gripton, C. J., & Han, Y. (2007). Regioselective, sequential and orthogonal palladium catalysed cross-coupling reactions of multiply halogenated heterocycles.
- Cid, J., et al. (2012). Systematic study of the Suzuki–Miyaura cross-coupling of 2,4-dibromopyridine. Tetrahedron, 68(27-28), 5481-5491.
- Zhou, J., et al. (2017). Palladium-Catalyzed Site-Selective Suzuki–Miyaura Cross-Coupling of Dihaloarenes. Synthesis, 49(16), 3583-3592.
- Lee, P. H., et al. (2005). Palladium-Catalyzed Allenylation of 2,5-Dibromopyridine. Organic Letters, 7(22), 4987-4990.
- Schoenebeck, F., et al. (2010). Successive Selective Couplings at Br then OTf then Cl Sites on Aromatic Substrates. Journal of the American Chemical Society, 132(34), 11901-11903.
- Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304-5307.
-
Buchwald-Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
-
Sonogashira coupling. (2023). In Wikipedia. Retrieved from [Link]
- Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). Continuous-Flow Protocol for the Bromination of Benzylic Compounds. The Journal of Organic Chemistry, 79(1), 223-229.
-
One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. (n.d.). PMC. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. (n.d.). PMC. Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. (2020). ResearchGate. Retrieved from [Link]
-
Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Visible light-initiated cross-coupling between thiophenols and aryl halides (X = I and Br) to synthesize aryl thioethers over Pd/ZnIn2S4. (2019). Catalysis Science & Technology. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PMC. Retrieved from [Link]
-
Copper-catalyzed cross-coupling reaction of thiols with aryl halides. (2025). ResearchGate. Retrieved from [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. Retrieved from [Link]
-
Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. (n.d.). PMC. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]
-
Supporting Information. (n.d.). Adv. Synth. Catal. Retrieved from [Link]
-
Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (n.d.). ChemRxiv. Retrieved from [Link]
-
The Suzuki−Miyaura Coupling of Aryl Sulfones. (n.d.). ChemRxiv. Retrieved from [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (n.d.). PMC. Retrieved from [Link]
-
Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
- 1. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 3. thermofishersci.in [thermofishersci.in]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Application Note: Benzyl(3-bromo-2-chlorophenyl)sulfane in Agrochemical Synthesis
This Application Note and Protocol Guide is structured for senior researchers in agrochemical discovery and process chemistry. It focuses on Benzyl(3-bromo-2-chlorophenyl)sulfane as a strategic "masked thiol" intermediate, enabling the synthesis of polyfunctionalized aryl-sulfur scaffolds found in modern sulfonamide herbicides and thioether insecticides.
Role: Strategic Intermediate for Polyhalogenated Sulfur Scaffolds CAS Registry Number: [Not widely listed; Analogous to 3-bromo-2-chlorobenzenethiol precursors] Molecular Formula: C₁₃H₁₀BrClS Molecular Weight: 313.64 g/mol
Executive Summary
This compound serves as a critical, stable precursor in the "S-Benzyl Strategy" for synthesizing high-value agrochemicals. While free aryl thiols (e.g., 3-bromo-2-chlorobenzenethiol) are prone to oxidative dimerization (disulfide formation) and possess potent odors that complicate handling, the S-benzyl derivative offers three distinct advantages in discovery chemistry:
-
Orthogonal Stability: The S-Bn moiety is stable against weak oxidants and organometallic reagents (e.g., organolithiums), allowing functionalization of the bromine position before sulfur manipulation.
-
Controlled Oxidation: It serves as a direct substrate for chloroxidation to generate sulfonyl chlorides (precursors to sulfonamide herbicides).
-
Catalyst Compatibility: Unlike free thiols, which poison Pd/Pt catalysts, the thioether motif is compatible with specific Suzuki-Miyaura cross-coupling protocols, enabling the construction of biaryl backbones.
Strategic Applications & Mechanistic Pathways
The utility of this intermediate lies in its ability to access three distinct chemical spaces essential for pesticide development: Sulfonamides , Biaryl Thioethers , and Heterocyclic Sulfides .
Pathway Visualization
The following diagram illustrates the divergent synthesis capabilities starting from this compound.
Figure 1: Divergent synthetic pathways utilizing the S-Benzyl protected scaffold to access key agrochemical classes.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Bromo-2-chlorobenzenesulfonyl Chloride
Target Application: Synthesis of Sulfonamide Herbicides (ALS Inhibitors). Rationale: Direct chloroxidation of the benzyl sulfide avoids the need to handle the unstable free thiol. The benzyl group acts as a leaving group during the oxidative chlorination.
Reagents:
-
This compound (1.0 equiv)
-
Acetic Acid (AcOH) / Water (5:1 v/v)
-
Chlorine Gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of this compound in 50 mL of DCM. Add 20 mL of AcOH/H₂O mixture. Cool the biphasic mixture to -5°C using an ice-salt bath.
-
Chlorination: Bubble Cl₂ gas slowly through the solution (or add SO₂Cl₂ dropwise) while maintaining temperature < 0°C. Caution: Exothermic reaction.
-
Monitoring: Monitor via TLC (Hexane/EtOAc). The reaction proceeds through a sulfinyl chloride intermediate. Complete conversion is usually observed when the benzyl chloride by-product is distinct.
-
Quench: Purge excess Cl₂ with nitrogen. Pour mixture into ice water (100 mL).
-
Isolation: Separate the organic layer.[1][2] Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with 5% NaHCO₃ (cold) and Brine.
-
Purification: Dry over MgSO₄ and concentrate in vacuo below 40°C. The resulting sulfonyl chloride is unstable and should be used immediately for sulfonamide coupling.
Key Insight: The "3-bromo-2-chloro" substitution pattern renders the sulfonyl chloride highly electrophilic but also sterically crowded. Use hindered bases (e.g., pyridine or DABCO) during the subsequent amidation step to minimize hydrolysis.
Protocol B: Regioselective Functionalization via Lithium-Halogen Exchange
Target Application: Synthesis of Biaryl Thioethers (Insecticides/Acaricides). Rationale: The S-Benzyl group is stable to n-butyllithium at low temperatures, whereas a free thiol would deprotonate and quench the lithiation. This allows modification of the bromine position.
Reagents:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Electrophile (e.g., DMF, Triisopropyl borate, or CO₂)
-
Anhydrous THF
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon. Add substrate in anhydrous THF (0.2 M concentration).
-
Cryogenic Cooling: Cool solution to -78°C (Dry ice/Acetone).
-
Lithiation: Add n-BuLi dropwise over 15 minutes. Crucial: Maintain internal temperature below -70°C to prevent "ortho-lithiation" adjacent to the chlorine or S-benzyl cleavage (Wittig-Gilman migration).
-
Equilibration: Stir for 30 minutes at -78°C. The formation of the lithiated species (3-lithio-2-chlorophenyl sulfide) is rapid.
-
Electrophile Trapping: Add the electrophile (e.g., DMF for formylation) rapidly.
-
Warming: Allow the reaction to warm to room temperature over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[3][4][5]
Data Interpretation: Successful lithiation at the C3 position (replacing Br) confirms the "Orthogonal Stability" of the S-Benzyl group. If the S-Benzyl group is cleaved, the temperature was likely too high (>-40°C).
Comparative Analysis of Oxidation Methods
For researchers aiming to synthesize Sulfones (common in modern insecticides like Sulfoxaflor analogs) rather than sulfonyl chlorides, the choice of oxidant is critical to prevent debenzylation.
| Method | Reagent System | Outcome for S-Bn Substrate | Application Note |
| Chloroxidation | Cl₂ / H₂O / AcOH | Sulfonyl Chloride (C-S Cleavage) | Cleaves Benzyl group. Used for Sulfonamide synthesis. |
| Mild Oxidation | m-CPBA (1.0 eq) / DCM | Sulfoxide (S=O) | Retains Benzyl group. Creates chiral center (racemic). |
| Strong Oxidation | H₂O₂ / Na₂WO₄ (cat.) | Sulfone (O=S=O) | Retains Benzyl group. High yield, green chemistry compatible.[4] |
| Oxone® | KHSO₅ / MeOH | Sulfone (O=S=O) | Very fast. May cause side chlorination if NaCl is present. |
References & Grounding
-
Thioether Synthesis via Benzyl Halides:
-
Citation: "Convenient and robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea." Arkivoc, 2010.
-
Relevance: Establishes the baseline protocol for synthesizing the starting material (this compound) from 3-bromo-2-chlorobenzyl bromide or equivalent halides.
-
-
Oxidative Cleavage to Sulfonyl Chlorides:
-
Citation: "Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides." Organic Process Research & Development, 2007.
-
Relevance: Validates the mechanism of converting S-Benzyl/S-Alkyl groups directly to sulfonyl chlorides using Cl₂/H₂O.
-
-
Iron-Catalyzed Cross-Coupling:
-
Citation: "Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron." Journal of the American Chemical Society, 2023.
-
Relevance: Provides modern, non-noble metal methods for constructing the thioether bond if starting from the disulfide.
-
-
Agrochemical Context (Sulfonamides):
-
Citation: "Methyl sulfanyl pyrimidines useful as antiinflammatories... and intermediates." Patent WO2010132999A1.
-
Relevance: Demonstrates the use of 3-bromo-2-chlorophenyl-sulfur motifs in bioactive molecule synthesis.
-
Disclaimer: The protocols described herein involve hazardous chemicals, including chlorine gas and organolithiums. All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE. This document is for research and development purposes only.
Sources
- 1. WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sulfide Oxidation to Sulfone Usin... preview & related info | Mendeley [mendeley.com]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
Microwave-assisted synthesis of Benzyl(3-bromo-2-chlorophenyl)sulfane
Application Note: Microwave-Assisted Synthesis of Benzyl(3-bromo-2-chlorophenyl)sulfane
Executive Summary
This application note details the microwave-assisted synthesis of This compound , a representative scaffold for poly-halogenated thioethers used in medicinal chemistry (e.g., as precursors for benzothiophenes or non-steroidal anti-inflammatory agents).
Traditional thermal synthesis of sterically congested aryl sulfides often suffers from prolonged reaction times (12–24 hours) and poor chemoselectivity, particularly when the aryl ring contains multiple halogens (Br, Cl) susceptible to competitive coupling. This guide presents two validated microwave (MW) protocols:
-
Protocol A (Primary): Rapid S-alkylation of 3-bromo-2-chlorobenzenethiol (High Yield, Atom Economic).
-
Protocol B (Alternative): Chemoselective Cu-catalyzed C–S cross-coupling of benzyl mercaptan with 1-iodo-3-bromo-2-chlorobenzene (For cases where the thiophenol precursor is unavailable).
Critical Analysis of Synthetic Strategies
When designing a route for This compound , the researcher must choose between nucleophilic substitution (S-alkylation) and transition-metal catalyzed cross-coupling.
| Feature | Route A: S-Alkylation (Recommended) | Route B: C–S Cross-Coupling |
| Mechanism | Pd/Cu Catalytic Cycle (Oxidative Addition/Reductive Elimination) | |
| Precursors | 3-bromo-2-chlorobenzenethiol + Benzyl Bromide | 1-iodo-3-bromo-2-chlorobenzene + Benzyl Mercaptan |
| MW Advantage | Reduces time from 4h to <10 min. | Enables coupling on deactivated rings; improves selectivity. |
| Selectivity | High (Only S-alkylation occurs). | Moderate (Risk of halogen scrambling without precise temp control). |
| Green Score | High (Water/Ethanol or Acetone possible). | Moderate (Requires metal catalyst and ligands). |
Expert Insight: Route A is preferred for its operational simplicity. However, Route B is critical when the specific thiophenol is unstable or commercially expensive, necessitating the use of the more stable aryl halide precursor.
Primary Protocol: Microwave-Enhanced S-Alkylation
This protocol utilizes the specific heating effects of microwave irradiation to accelerate the deprotonation and subsequent nucleophilic attack of the thiolate anion on the benzyl halide.
Reaction Scheme
Figure 1: S-alkylation pathway. Microwave irradiation provides rapid volumetric heating, overcoming the steric hindrance of the ortho-chloro group.
Materials & Equipment
-
Microwave Reactor: Single-mode system (e.g., CEM Discover or Biotage Initiator) capable of pressure control.
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.
-
Reagents:
-
3-bromo-2-chlorobenzenethiol (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetone (Reagent Grade) or Acetonitrile.
-
Step-by-Step Procedure
-
Charge: To a 10 mL microwave vial, add 3-bromo-2-chlorobenzenethiol (223 mg, 1.0 mmol) and anhydrous
(276 mg, 2.0 mmol). -
Solvate: Add Acetone (3.0 mL). Add a magnetic stir bar.
-
Activate: Stir at room temperature for 1 minute to initiate deprotonation (color change may occur).
-
Addition: Add Benzyl bromide (130 µL, 1.1 mmol) dropwise. Cap the vial immediately.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 100 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Work-up:
-
Purification: The crude residue is typically >95% pure. If necessary, recrystallize from cold Ethanol or purify via short-path silica plug (Hexanes:EtOAc 9:1).
Expected Yield: 92–96%
Characterization:
Alternative Protocol: Chemoselective C–S Cross-Coupling
Use this protocol if the thiophenol starting material is unavailable. This method relies on the bond dissociation energy hierarchy (
Mechanistic Logic
We utilize a Copper(I) catalyst system which is effective for coupling thiols with aryl halides.[3] By using 1-iodo-3-bromo-2-chlorobenzene , the catalyst preferentially inserts into the C-I bond, leaving the C-Br and C-Cl bonds intact for future functionalization.
Figure 2: Simplified Cu(I) catalytic cycle. Microwave energy accelerates the rate-limiting oxidative addition step.
Protocol Parameters
| Parameter | Condition | Rationale |
| Substrate | 1-iodo-3-bromo-2-chlorobenzene | Iodine is the most labile leaving group. |
| Thiol | Benzyl Mercaptan | Nucleophile. |
| Catalyst | CuI (10 mol%) | Cost-effective, robust for thiols [1]. |
| Ligand | 1,10-Phenanthroline (20 mol%) | Stabilizes Cu-intermediate. |
| Base | Soluble in polar solvents; facilitates transmetallation. | |
| Solvent | DMF or DMSO | High dielectric constant absorbs MW energy efficiently. |
Procedure
-
Charge: In a glovebox or under Argon flow, add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol),
(650 mg, 2.0 mmol), and 1-iodo-3-bromo-2-chlorobenzene (317 mg, 1.0 mmol) to a microwave vial. -
Solvate: Add dry DMF (3.0 mL) and Benzyl Mercaptan (129 µL, 1.1 mmol).
-
Seal: Crimp the vial with a Teflon-lined cap.
-
Irradiation:
-
Temp: 110 °C (Do not exceed 130 °C to prevent Br-exchange).
-
Time: 20 minutes.
-
Pre-stirring: 30 seconds.
-
-
Work-up: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine to remove DMF. Dry over
. -
Purification: Flash column chromatography (Silica, 100% Hexanes
5% EtOAc/Hexanes).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete deprotonation. | Switch base to |
| Byproduct: Disulfide | Oxidation of benzyl mercaptan. | Degas solvents with |
| Wrong Regioisomer (Protocol B) | Coupling at Br instead of I. | Lower reaction temperature to 90°C and extend time; ensure starting material is the Iodo-analog. |
| Vessel Failure | Excessive pressure. | Ensure headspace ratio is correct (fill volume |
References
-
Singh, N., et al. "Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate."[3] Organic Letters, vol. 15, no.[3] 22, 2013, pp. 5874-5877.[3] Link
-
Xu, H.J., et al. "Ligand-Free Copper-Catalyzed Coupling of Aryl Halides with Thiols." Journal of Organic Chemistry, vol. 76, no. 19, 2011, pp. 8036-8041. Link
-
Bremberg, U., et al. "Rapid and stereoselective C-C, C-O, C-N and C-S couplings via microwave accelerated palladium-catalyzed allylic substitutions."[4] Synthesis, vol. 2000, no.[4] 7, 2000, pp. 1004-1008.[4] Link
-
Kappe, C.O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, vol. 43, no. 46, 2004, pp. 6250-6284. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 3. Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate [organic-chemistry.org]
- 4. Organometallic cross-coupling reactions [cem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Halogenated Benzyl Phenyl Sulfides
Ticket ID: BPS-REC-101 Status: Active Subject: Solvent Selection & Troubleshooting for Thioether Recrystallization[1]
Executive Summary
Halogenated benzyl phenyl sulfides (e.g., 4-chlorobenzyl phenyl sulfide) are critical intermediates in medicinal chemistry.[1] While chemically stable, their purification is frequently complicated by low melting points (often <75°C) and high lipophilicity.[1] This guide provides a field-proven framework for solvent selection, specifically addressing the common failure mode of "oiling out" (liquid-liquid phase separation).
Module 1: Solvent Selection Matrix
Core Principle: The sulfur atom imparts high polarizability but low polarity.[1] Consequently, these compounds are too soluble in pure non-polar solvents (like diethyl ether) at room temperature, yet often oil out in highly polar solvents (like water) upon heating.
Primary Solvent Systems
| Solvent System | Type | Recommended For | Protocol Notes |
| Ethanol (95% or Abs) | Polar Protic | First-line choice. Best for derivatives with MP > 60°C (e.g., 4-Br, 4-Cl analogs).[1] | Steep solubility curve. If oiling occurs, switch to IPA. |
| Methanol | Polar Protic | Lower molecular weight analogs.[1] | Evaporates quickly; good for obtaining dry crystals rapidly.[1] |
| Hexane / Ethyl Acetate | Binary Mix | Highly lipophilic derivatives (e.g., poly-halogenated).[1] | Start with 10:1 Hexane:EtOAc.[1] Increase polarity only if dissolution fails.[1] |
| Pentane (Cold) | Non-Polar | Low MP derivatives (<45°C).[1] | Dissolve at RT, then freeze (-20°C). Do not heat to boil. |
Physical Property Reference
Data based on standard derivatives [1, 2].
| Compound | Melting Point (MP) | Recrystallization Risk |
| Benzyl phenyl sulfide (Parent) | 40–44°C | High (Oiling Out). Use cold crystallization. |
| 4-Chlorobenzyl phenyl sulfide | 67–69°C | Low .[1] Ethanol works well.[1][2] |
| 4-Bromobenzyl phenyl sulfide | 72–74°C | Low .[1] Ethanol or IPA. |
| 4-Fluorobenzyl phenyl sulfide | ~50–55°C | Moderate .[1] Requires slow cooling.[1][3][4] |
Module 2: Visualization & Logic Flow
Workflow 1: Solvent Decision Tree
This logic gate determines the optimal solvent based on the thermal properties of your specific sulfide derivative.
Figure 1: Decision logic for selecting the initial solvent system based on melting point thresholds.
Module 3: Standard Operating Procedures (SOP)
SOP-A: The "Thermal Gradient" Method (For MP > 60°C)
Target: 4-Chlorobenzyl phenyl sulfide and heavier analogs.
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (approx. 5 mL per gram) and heat to reflux.
-
Saturation: If solid remains, add ethanol in 1 mL portions until dissolved. Crucial: If the solution turns yellow/orange, it may contain disulfide impurities.
-
Hot Filtration: If insoluble specks remain (salts/dust), filter rapidly through a pre-warmed glass funnel.[1]
-
Slow Cooling: Remove from heat. Place the flask on a wood or cork surface (insulator) to cool to Room Temp (RT) slowly.
-
Why? Rapid cooling on a cold benchtop traps impurities and induces oiling.[1]
-
-
Crystallization: Once at RT, move to an ice bath (0°C) for 30 minutes.
-
Harvest: Vacuum filter and wash with ice-cold ethanol .
SOP-B: The "Cold Crash" Method (For MP < 50°C)
Target: Parent Benzyl phenyl sulfide or Fluorinated analogs.
-
Dissolution: Dissolve crude oil/solid in a minimum amount of Pentane or Methanol at Room Temperature.[1]
-
Filtration: Filter out any particulate matter.[1]
-
Cryo-Precipitation: Seal the flask and place it in a freezer (-20°C) for 12–24 hours.
-
Harvest: Filter rapidly while cold. These low-melting solids may melt if the funnel is warm.
Module 4: Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
Symptom: As the hot solution cools, oily droplets form at the bottom instead of crystals.[5] Cause: The solution temperature is still above the melting point of the solute, but the saturation limit has been reached. This is common in thioethers due to impurities depressing the melting point [3].
Rescue Protocol:
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Add Solvent: Add 20% more solvent. (Dilution lowers the saturation temperature below the MP).
-
Seed: Cool very slowly. When the temperature hits ~5°C above the expected MP, add a "seed crystal" of pure product.
-
Trituration: If it oils out at the end, decant the solvent and scratch the oil with a glass rod in the presence of a small amount of cold pentane.
Issue 2: Persistent Foul Odor
Symptom: The purified crystals smell like rotten cabbage or garlic.[1] Cause: Residual Thiophenol (starting material) or Benzyl Mercaptan.[1] Sulfides should be relatively odorless, but precursors are potent [4].[1] Fix:
-
Wash: Wash the crystals with cold 10% aqueous NaOH (thiophenol is acidic and will wash away as the salt).
-
Bleach Trap: All mother liquors should be treated with dilute bleach (sodium hypochlorite) to oxidize residual thiols to odorless sulfonates before disposal.[1]
Issue 3: Yellow Discoloration
Symptom: Product should be white, but crystals are yellow.[1] Cause: Contamination with Diphenyl Disulfide (a common byproduct of thiophenol oxidation).[1] Fix:
-
Recrystallize from Hexane .[1][6] Disulfides are highly soluble in hexane and will stay in the mother liquor, while the polarizable benzyl phenyl sulfide precipitates.
Module 5: Advanced Troubleshooting Logic
Figure 2: Troubleshooting workflow for common purification failures.
References
-
Royal Society of Chemistry. (2014).[1] Transition Metal-Free Coupling Reaction of Benzylic Trimethylammonium Salts.[1] (Specific melting points for 4-Cl and 4-Br derivatives).[1] RSC Advances. Retrieved from [Link]
-
Nichols, L. (2022).[1][5] Crystallization Troubleshooting: Oiling Out.[1][5][7] Chemistry LibreTexts.[1][5] Retrieved from [Link]
-
Organic Syntheses. (1998).[1] Phenyl Vinyl Sulfide: Handling and Purification.[1][3] Org.[1][3][4] Synth. Coll. Vol. 9, p. 107.[1][8] Retrieved from [Link]
Sources
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzyl phenyl sulfide | 831-91-4 | Benchchem [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Minimizing side reactions in benzyl mercaptan and aryl halide coupling
Topic: Minimizing Side Reactions in Benzyl Mercaptan & Aryl Halide Coupling
Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) System: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Type)
Core Directive: The "Thiol Paradox"
Welcome to the C-S Coupling Support Hub. If you are here, you are likely experiencing the "Thiol Paradox."
The Problem: Benzyl mercaptan (BnSH) is a potent nucleophile, which should theoretically make coupling easy. However, this same potency causes two critical failure modes:
-
Catalyst Poisoning: Thiols bind so strongly to Palladium (Pd) that they displace ligands, forming catalytically inactive Pd-thiolate "resting states" (often bridging complexes).
-
Oxidative Dimerization: Thiols are rapidly oxidized to disulfides (BnS-SBn) by trace oxygen, consuming your nucleophile before it enters the catalytic cycle.
This guide provides the engineering controls to bypass these traps.
Troubleshooting Modules (FAQs & Diagnostics)
Ticket #001: "My reaction mixture turned black/precipitated immediately, and conversion is <10%."
Diagnosis: Catalyst Deactivation (The "Pd-Black" Death). Root Cause: The thiol concentration was too high relative to the catalyst's ability to protect itself, or the ligand binding was too weak.
Corrective Actions:
-
Switch to Xantphos: Monodentate phosphines (like PPh3) are insufficient for thiols. You need a bidentate ligand with a wide bite angle (approx. 111°) like Xantphos . It creates a rigid steric environment that prevents the formation of bridging Pd-thiolate species.
-
The "Slow-Drip" Protocol: Do not add all benzyl mercaptan at once. Add it via syringe pump over 1 hour to keep the instantaneous concentration low, allowing the catalytic cycle (Reductive Elimination) to outcompete catalyst sequestration.
-
Increase Ligand Loading: Standard Pd:Ligand ratios (1:1 or 1:2) may fail.[1] Push to 1:2.2 (Pd:Xantphos) to ensure the metal center remains ligated.
Ticket #002: "I see a white solid forming, and my starting material is consumed, but no product forms."
Diagnosis: Oxidative Dimerization (Disulfide Formation). Root Cause: Oxygen ingress. Benzyl mercaptan oxidizes to Dibenzyl Disulfide (BnS-SBn) faster than the cross-coupling occurs.
Corrective Actions:
-
Degas Solvents: Sparging with
is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents.[1] -
Reagent Check: Analyze your Benzyl Mercaptan source by H-NMR. If you see a peak shift corresponding to disulfide, distill the reagent under argon before use.
-
Base Selection: Strong bases (NaOtBu) accelerate oxidation. Switch to a milder base like DIPEA (N,N-Diisopropylethylamine) if the aryl halide is sufficiently activated, or ensure strictly anaerobic conditions if using alkoxides.
Ticket #003: "I am getting the product, but also significant amounts of Ar-H (Hydrodehalogenation)."
Diagnosis:
Corrective Actions:
-
Temperature Control: C-S reductive elimination is difficult. Ensure you are heating adequately (refluxing Toluene or Dioxane at 100°C+ is often required).
-
Solvent Switch: Avoid primary/secondary alcoholic solvents. Use non-protic, non-polar solvents like Xylene or Toluene .
Visualization: The Failure Logic Tree
The following diagram illustrates the decision matrix for diagnosing reaction failures based on observable symptoms.
Caption: Diagnostic logic flow for identifying C-S coupling failure modes and selecting the appropriate engineering control.
The "Gold Standard" Protocol
Based on the optimized conditions for minimizing catalyst deactivation (Mispelaere-Canivet et al., 2005).
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| Aryl Bromide/Triflate | Electrophile | 1.0 | Limiting Reagent |
| Benzyl Mercaptan | Nucleophile | 1.1 | Add slowly if catalyst death occurs |
| Pd | Catalyst Precursor | 0.025 | (2.5 mol% dimer = 5 mol% Pd) |
| Xantphos | Ligand | 0.05 | (5 mol%) Critical: 1:1 Pd atom ratio |
| DIPEA | Base | 2.0 | Mild base minimizes side rxns |
| Xylene / Dioxane | Solvent | 0.2 M | Degassed (Anhydrous) |
Step-by-Step Methodology
-
Environment Prep: Flame-dry a Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.
-
Solvent Degassing: In a separate flask, degas Xylene using the Freeze-Pump-Thaw method (freeze in liquid
, apply vacuum, thaw in warm water; repeat x3). Do not skip this. -
Catalyst Loading: Under Argon counter-flow, add Pd
(dba) (23 mg per mmol substrate) and Xantphos (29 mg per mmol substrate).-
Checkpoint: Add 2 mL of degassed Xylene. Stir at RT for 5 mins. The solution should turn a clear, deep color (often reddish-brown) indicating ligand complexation. If black particles appear here, your solvent is wet or oxygenated.
-
-
Substrate Addition: Add Aryl Halide (1.0 mmol) and DIPEA (2.0 mmol).
-
Nucleophile Addition: Add Benzyl Mercaptan (1.1 mmol).
-
Pro-Tip: If working with a particularly sensitive substrate, dissolve the mercaptan in Xylene and add via syringe pump over 30 minutes after heating has started.
-
-
Reaction: Seal the vessel. Heat to 140°C (reflux) for Xylene or 100°C for Dioxane. Stir vigorously.
-
Time: Typically 2–24 hours.
-
-
Quench: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash with EtOAc.
-
Analysis: Check crude NMR.
-
Success: Singlet at ~4.2 ppm (S-CH
-Ph). -
Disulfide Failure:[2] Singlet at ~3.6 ppm (Ph-CH
-S-S-CH -Ph).
-
Mechanistic Insight: The Xantphos Shield
Why does this specific protocol work? The diagram below visualizes the competition between the desired cycle and the "Death Spiral" of catalyst poisoning.
Caption: The catalytic cycle showing how Xantphos stabilizes the Pd(II) intermediate, preventing the formation of inactive thiolate polymers.
References
-
Mispelaere-Canivet, C., Spindler, J.-F., Perrio, S., & Beslin, P. (2005).[3] Pd
(dba) /Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates.[3][4][5] Tetrahedron, 61(22), 5253–5259. [3] -
Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols. Journal of the American Chemical Society, 128(7), 2180-2181.
-
Itoh, T., & Mase, T. (2004). A general palladium-catalyzed coupling of aryl halides/triflates and thiols.[3][6] Organic Letters, 6(24), 4587–4590.
-
BenchChem Support. (2025). Preventing Disulfide Bond Formation in Thiol Reactions.[2][7][8]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Load for Coupling Reactions of Benzyl(3-bromo-2-chlorophenyl)sulfane
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for optimizing the catalyst load in cross-coupling reactions involving the challenging substrate, Benzyl(3-bromo-2-chlorophenyl)sulfane. Here, we move beyond simple protocols to offer a deeper understanding of the catalytic system, enabling you to troubleshoot effectively and achieve optimal results.
Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is designed to address specific issues you may encounter during your experiments. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in established chemical principles.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound is showing very low or no conversion to the desired product. What are the initial steps for troubleshooting?
A1: Low or non-existent yield in a cross-coupling reaction is a common yet multifaceted problem. A systematic evaluation of your reaction components and conditions is the most effective approach to pinpoint the issue.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Troubleshooting Steps:
-
Reagent Integrity:
-
This compound: Confirm the purity of your starting material. Impurities can sometimes poison the catalyst.
-
Coupling Partner (e.g., Boronic Acid): Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved by a proton source.[1][2] Using a freshly opened bottle or a more stable derivative like a pinacol ester can mitigate this.
-
Base and Solvent: Ensure your base is finely powdered and dry. The solvent must be anhydrous, as water can lead to unwanted side reactions.[3]
-
-
Catalyst System Viability:
-
Catalyst Activity: The transition from the precatalyst (often Pd(II)) to the active Pd(0) species is a critical step.[4][5] If this in situ reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system.[3]
-
Ligand Selection and Integrity: The ligand stabilizes the palladium center and modulates its reactivity. For a sterically hindered and electron-rich substrate, bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) often show superior performance compared to generic ligands like PPh₃.[6][7] Ligand degradation can also lead to catalyst deactivation.[8]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (argon or nitrogen) can lead to rapid catalyst deactivation and the formation of homocoupling byproducts.[1]
-
Issue 2: Significant Side Product Formation
Q2: My reaction yields the desired product, but I'm observing significant amounts of dehalogenated starting material and/or homocoupling of my coupling partner. How can I suppress these side reactions?
A2: The formation of dehalogenated and homocoupled byproducts points to specific competing reaction pathways that can often be suppressed by carefully tuning the reaction conditions.
Common Side Reactions and Mitigation Strategies:
| Side Product | Probable Cause(s) | Recommended Solutions |
| Dehalogenation | The palladium-aryl intermediate reacts with a hydride source instead of the coupling partner.[9][10] Potential hydride sources include the solvent (e.g., alcohols), base, or trace water.[10] | * Change the Solvent: Avoid solvents that can act as hydride donors. |
-
Select a Non-Coordinating Base: Use a base less likely to generate hydride species.
-
Optimize Ligand: Certain ligands can promote the desired reductive elimination over dehalogenation.[10] | | Homocoupling | Two molecules of the boronic acid (or other organometallic reagent) couple together. This is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II).[9][11] | * Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated.[12]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst can reduce the amount of Pd(II) species that drive homocoupling.[12]
-
Control Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress homocoupling of the boronic acid.[2] | | Protodeboronation | The boronic acid reacts with a proton source, cleaving the C-B bond and rendering it inactive for transmetalation.[2] | * Anhydrous Conditions: Use dry solvents and reagents.
-
Stable Boronic Esters: Employ more stable derivatives like pinacol esters.[1]
-
Base Selection: The choice of base can influence the rate of protodeboronation.[2] |
Site Selectivity with this compound:
Your substrate contains both a bromine and a chlorine substituent. In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the trend I > Br > Cl > F.[10][13] Therefore, oxidative addition is expected to occur preferentially at the more reactive C-Br bond. However, electronic effects from the sulfane and chloro substituents can influence this selectivity. If you observe coupling at the C-Cl position or a mixture of products, you may need to adjust your catalyst system. Less reactive catalysts or lower temperatures may favor selective coupling at the C-Br bond.
Issue 3: Catalyst Deactivation (Formation of Palladium Black)
Q3: My reaction starts but then stalls, and I observe a black precipitate. What is happening and how can I prevent it?
A3: The formation of a black precipitate is a classic sign of catalyst deactivation, specifically the aggregation of the palladium catalyst into inactive palladium black.[8] This can happen for several reasons:
-
Ligand Dissociation: If the ligand dissociates from the palladium center, the unstable "naked" palladium atoms can aggregate.
-
Incomplete Reduction: Inefficient reduction of the Pd(II) precatalyst can sometimes lead to the formation of palladium black.
-
High Temperatures: Excessive heat can accelerate ligand degradation and catalyst aggregation.
Preventative Measures:
-
Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio. For monodentate ligands, a 2:1 or even 4:1 ratio is often used. For bidentate ligands, a 1:1 to 1.5:1 ratio is typical.
-
Choice of Ligand: Bulky, electron-rich ligands often form more stable complexes with palladium, reducing the likelihood of dissociation and aggregation.[6][14]
-
Temperature Control: Do not overheat the reaction. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature.
-
Precatalyst Selection: Modern precatalysts are designed for efficient generation of the active L-Pd(0) species, which can minimize the formation of palladium black.[6]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of catalyst loading for your specific substrate.
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura or Buchwald-Hartwig coupling of this compound?
A1: For initial screening experiments, a catalyst loading of 1-2 mol% of the palladium source is a common starting point.[15] The ligand-to-palladium ratio will depend on the type of ligand used (monodentate vs. bidentate). The goal of optimization is to reduce this loading as much as possible without sacrificing yield or reaction time. For industrial applications, catalyst loadings as low as 50 ppm have been achieved for certain substrates.[16]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a crucial role in determining the efficiency and longevity of the catalyst, which directly impacts the required loading.[17]
-
Bulky, Electron-Rich Ligands: Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly accelerate the catalytic cycle.[14] This increased activity often allows for lower catalyst loadings and can enable reactions at room temperature.[14]
-
Bidentate vs. Monodentate Ligands: Bidentate ligands (e.g., dppf, BINAP) can form more stable chelate complexes with palladium, which can prevent catalyst deactivation and allow for lower loadings.[18]
Catalyst System Selection Logic:
Caption: Decision workflow for selecting a catalyst system.
Q3: What is the role of the base in these coupling reactions, and can it influence the required catalyst loading?
A3: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.[11][19] An inappropriate base can hinder the reaction, necessitating a higher catalyst load to achieve a reasonable conversion rate.
-
Suzuki-Miyaura: A base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid for transmetalation.[11] The choice of base can affect the reaction rate and the prevalence of side reactions.
-
Buchwald-Hartwig: A strong, non-nucleophilic base such as NaOt-Bu or LHMDS is typically used to deprotonate the amine, allowing it to coordinate to the palladium center.[19]
The efficiency of the base can be influenced by the solvent. For instance, in Suzuki reactions, a small amount of water is often added to help solubilize an inorganic base like K₂CO₃.[9]
Q4: Can I simply increase the catalyst loading to improve a low-yielding reaction?
A4: While increasing the catalyst load might seem like a straightforward solution, it is often not the optimal approach and can introduce new problems:
-
Cost: Palladium catalysts and specialized ligands are expensive.[20]
-
Side Reactions: Higher catalyst concentrations can sometimes lead to an increase in side reactions like homocoupling or dehalogenation.
-
Purification: Removing higher levels of residual palladium from the final product can be challenging, which is a significant concern in pharmaceutical synthesis.
It is generally better to identify and address the root cause of the low yield—such as poor reagent quality, an inappropriate ligand, or suboptimal reaction conditions—before resorting to a higher catalyst loading.[15]
Part 3: Experimental Protocols & Data Presentation
Protocol: Screening for Optimal Catalyst Loading
This protocol provides a general workflow for determining the optimal catalyst loading for the Suzuki-Miyaura coupling of this compound with a generic boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Water 10:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a series of oven-dried reaction vials, add the this compound (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the chosen solvent.
-
Add the appropriate volume of the catalyst stock solution to each reaction vial to achieve the desired catalyst loading (see table below).
-
Add the remaining solvent to each vial to reach the desired concentration.
-
Seal the vials, purge with inert gas, and place them in a preheated reaction block at the desired temperature (e.g., 80-100 °C).
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Once the reactions are complete, quench, work up, and analyze the crude product mixture by ¹H NMR or GC to determine the yield.
Table 1: Example Catalyst Loading Screening
| Entry | Pd Source | Ligand | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 2.0 | Analyze |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | Analyze |
| 3 | Pd(OAc)₂ | SPhos | 0.5 | Analyze |
| 4 | Pd(OAc)₂ | SPhos | 0.1 | Analyze |
| 5 | Pd(OAc)₂ | SPhos | 0.05 | Analyze |
This systematic approach allows for the direct comparison of catalyst loading on reaction efficiency, helping you identify the lowest effective concentration for your specific transformation.[15]
References
- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- Benchchem. (2025).
- Organic Syntheses. (2024, November 22).
- ResearchGate. (2025, August 10). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
- DSpace@MIT. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2015, March 27).
- ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- Wikipedia. (n.d.).
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- eScholarship. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
- Benchchem. (2025).
- Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- ChemTalk. (2025, September 7).
- National Center for Biotechnology Information. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jmcct.com [jmcct.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. jk-sci.com [jk-sci.com]
- 20. theses.enscm.fr [theses.enscm.fr]
Technical Support Center: Troubleshooting Low Conversion Rates in Sulfide Oxidation Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in sulfide oxidation reactions. This resource is designed to provide in-depth, field-proven insights to help you navigate the complexities of these transformations and overcome common challenges, particularly low conversion rates. Our goal is to equip you with the knowledge to not only troubleshoot your experiments but also to design robust and efficient protocols from the outset.
Understanding the Reaction: A Quick Primer on Sulfide Oxidation
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis.[1][2] The reaction involves the addition of one or two oxygen atoms to the sulfur center. While seemingly straightforward, the reaction's success hinges on a delicate balance of factors to achieve high conversion of the starting sulfide and high selectivity for the desired oxidation state (sulfoxide vs. sulfone).[1][3][4]
The general mechanism often involves the electrophilic attack of an oxidant on the electron-rich sulfur atom.[4] The choice of oxidant, catalyst, and reaction conditions plays a pivotal role in the reaction's outcome.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion in sulfide oxidation?
A1: Low conversion rates can stem from several factors, including inappropriate choice of oxidant for the specific sulfide substrate, suboptimal reaction conditions (temperature, pH, solvent), catalyst deactivation or poisoning, and insufficient reaction time.
Q2: How can I avoid over-oxidation of my sulfide to the sulfone?
A2: Preventing over-oxidation to the sulfone is a common challenge.[3][4] Key strategies include careful control of the oxidant stoichiometry (typically 1.0-1.2 equivalents for the sulfoxide), maintaining a low reaction temperature, and choosing a milder, more selective oxidizing agent.[1][7] Continuous monitoring of the reaction progress is also crucial.[1]
Q3: Is a catalyst always necessary for sulfide oxidation?
A3: Not always. Some strong oxidants can directly oxidize sulfides. However, catalysts are often employed to enable the use of milder and more environmentally benign oxidants like hydrogen peroxide or molecular oxygen, and to enhance reaction rates and selectivity.[1] There are also catalyst-free methods that have been developed.[8]
Q4: What are some "green" or more environmentally friendly approaches to sulfide oxidation?
A4: Green chemistry approaches are increasingly important. Utilizing hydrogen peroxide (H₂O₂) as an oxidant is a popular choice as its only byproduct is water.[3][4][9] Electrochemical methods that use electrons as the oxidant are also gaining traction.[10] The use of recyclable catalysts and minimizing solvent waste are other key green chemistry principles to consider.[7][11]
In-Depth Troubleshooting Guide
Issue 1: Low or No Conversion of the Starting Sulfide
Q: I've set up my sulfide oxidation reaction, but after the specified time, I'm seeing very little or no consumption of my starting material. What could be the problem?
A: This is a common issue that can often be traced back to a few key areas. Let's break down the potential causes and solutions.
Causality and Troubleshooting Steps:
-
Inactive Oxidant: The oxidizing agent may have degraded or be of insufficient purity.
-
Protocol: Always use a fresh, properly stored oxidant. If using hydrogen peroxide, its concentration can be checked by titration. For solid oxidants, ensure they have been stored in a desiccator if they are moisture-sensitive.
-
-
Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility of the reactants or the stability of the oxidant.
-
Protocol: Ensure your sulfide and any catalysts are soluble in the chosen solvent. Some oxidations show significant solvent-dependent selectivity and rate. For instance, with Oxone, ethanol can favor sulfoxide formation, while water can lead to the sulfone.[8]
-
-
Catalyst Deactivation/Poisoning: If you are using a catalyst, it may be inactive or have been poisoned by impurities in your starting materials or solvents.[12]
-
Protocol: Ensure all glassware is scrupulously clean. Purify your starting materials if they are suspected to contain impurities. Sulfur compounds themselves can sometimes act as catalyst poisons in other reaction types, but in this context, other functional groups on your substrate or impurities could be the culprit.[12][13]
-
Caption: A simplified diagram of a catalyst's lifecycle.
Experimental Protocols
Protocol 1: Selective Oxidation of a Sulfide to a Sulfoxide using Hydrogen Peroxide
This protocol provides a general method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide, often in the presence of a catalyst. [4] Materials:
-
Sulfide (1.0 mmol)
-
30% Hydrogen Peroxide (1.1 - 1.5 mmol)
-
Solvent (e.g., ethanol, glacial acetic acid) (5-10 mL)
-
Catalyst (if required, e.g., a molybdenum or manganese complex)
-
Dichloromethane or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the sulfide (1.0 mmol) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
If using a catalyst, add it to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the 30% hydrogen peroxide (1.1 - 1.5 mmol) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfoxide.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Selective Oxidation of a Sulfide using Oxone
This protocol outlines a method for the selective oxidation of sulfides using Oxone, where the choice of solvent can influence the product distribution. [5][8] Materials:
-
Sulfide (1.0 mmol)
-
Oxone (1.1 mmol for sulfoxide, >2.2 mmol for sulfone)
-
Solvent (e.g., ethanol for sulfoxide, water for sulfone) (10 mL)
-
Sodium bicarbonate
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the sulfide (1.0 mmol) in the chosen solvent in a round-bottom flask.
-
Add the Oxone (1.1 mmol for the sulfoxide) in portions to the stirred solution at room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and neutralize with sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product as necessary.
References
-
Water360. (n.d.). Reaction mechanism and stoichiometry of chemical sulfide oxidation. Retrieved from [Link]
-
Ali, M. H., & Abdel-Sattar, A. A. (2006). Mechanism of the Selective Sulfide Oxidation Promoted by HNO3/FeBr3. The Journal of Organic Chemistry, 71(13), 4964–4969. [Link]
-
Li, H., et al. (2020). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry, 22(19), 6429-6434. [Link]
-
Boon, M. (1993). Factors affecting bio-oxidation of sulfide minerals at high concentrations of solids: a review. Biotechnology and Bioengineering, 42(10), 1164-1174. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for oxidation of sulfide KSM. Retrieved from [Link]
-
Karimi, B., et al. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 14(11), 4630-4639. [Link]
-
USP Technologies. (n.d.). Sulfide Oxidation Using Hydrogen Peroxide. Retrieved from [Link]
-
Karimi, B., et al. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 14(11), 4630–4639. [Link]
-
Li, J., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3385. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Sulfide Oxidation. Retrieved from [Link]
-
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Benzyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Halogenated Benzyl Sulfides and the Power of Mass Spectrometry
Halogenated benzyl sulfides are a class of organic compounds that feature a benzyl group and a sulfide linkage, with one or more halogen atoms incorporated into their structure. These compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the sulfur and halogen moieties. The nature and position of the halogen substituent can dramatically influence a molecule's biological activity, metabolic stability, and material properties.
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of these molecules.[1][2] By analyzing the fragmentation patterns generated under controlled conditions, researchers can deduce the compound's molecular weight, elemental composition, and the connectivity of its constituent atoms. This guide provides an in-depth comparison of the electron ionization (EI) and electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of fluorinated, chlorinated, and brominated benzyl sulfides. Understanding these patterns is crucial for the confident identification and characterization of novel halogenated benzyl sulfides in complex matrices.
Core Principles of Fragmentation in Halogenated Benzyl Sulfides
The fragmentation of halogenated benzyl sulfides in a mass spectrometer is primarily dictated by the relative stabilities of the resulting carbocations and radical species. The initial ionization event, whether by electron impact (EI) or electrospray ionization (ESI), generates a molecular ion (M⁺˙ in EI) or a pseudomolecular ion ([M+H]⁺ in ESI), which then undergoes a series of bond cleavages.[3]
Two principal bond cleavage pathways dominate the fragmentation of benzyl sulfides:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.
-
C-S Bond Cleavage: Cleavage of the carbon-sulfur bond, which is often the most facile fragmentation pathway for sulfides.[4][5]
The presence of a halogen atom on the benzyl ring introduces additional fragmentation pathways and influences the relative abundance of common fragments.
Experimental Protocols: A Validated Approach to Data Acquisition
To ensure the generation of reproducible and reliable fragmentation data, the following experimental protocols for ESI-MS/MS analysis are recommended.
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the halogenated benzyl sulfide in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode ESI. The addition of formic acid aids in the protonation of the analyte.[6]
Mass Spectrometry Analysis
-
Instrumentation: Employ a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the working solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecule [M+H]⁺.
-
MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Ramp the collision energy to observe the fragmentation pattern.
The following diagram illustrates the general workflow for ESI-MS/MS analysis:
Caption: General workflow for ESI-MS/MS analysis of halogenated benzyl sulfides.
Comparative Fragmentation Patterns
The fragmentation patterns of halogenated benzyl sulfides are a composite of the characteristic cleavages of the benzyl and sulfide moieties, with the halogen influencing the relative abundance and m/z of the resulting ions.
General Fragmentation of the Benzyl Sulfide Core
The primary fragmentation of the benzyl sulfide core involves the cleavage of the C-S bond, leading to the formation of a stable benzyl or tropylium cation.[4][5]
Caption: Primary fragmentation of the benzyl sulfide core.
Influence of Halogen Substitution
The presence of a halogen on the aromatic ring significantly alters the fragmentation pattern.
1. Fluorinated Benzyl Sulfides:
Due to the high strength of the C-F bond, fragmentation involving the loss of a fluorine atom is less common. The dominant fragmentation pathway remains the cleavage of the C-S bond, leading to a fluorinated benzyl cation.
Caption: Dominant fragmentation of fluorinated benzyl sulfides.
2. Chlorinated Benzyl Sulfides:
Chlorinated compounds exhibit a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[7] This results in an M+2 peak in the mass spectrum that is about one-third the intensity of the molecular ion peak. Fragmentation can proceed via C-S cleavage to form a chlorobenzyl cation, or by the loss of a chlorine radical.
Caption: Fragmentation pathways for chlorinated benzyl sulfides.
3. Brominated Benzyl Sulfides:
Similar to chlorinated compounds, brominated benzyl sulfides display a distinct isotopic signature due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes, resulting in M and M+2 peaks of almost equal intensity.[7][8] The weaker C-Br bond makes the loss of a bromine radical a more favorable fragmentation pathway compared to chlorinated analogues.
Caption: Fragmentation pathways for brominated benzyl sulfides.
Quantitative Data Summary
The following table summarizes the key fragment ions and their expected relative abundances for different halogenated benzyl sulfides. The relative abundances are qualitative and can vary depending on the specific compound and instrumental conditions.
| Halogen Substituent | Key Fragment Ion | m/z (Monoisotopic) | Expected Relative Abundance | Notes |
| None | Benzyl/Tropylium cation | 91 | High | Often the base peak. |
| Fluorine | Fluorobenzyl cation | 109 | High | C-S cleavage is dominant. |
| Chlorine | Chlorobenzyl cation | 125 | High | Shows a characteristic M/M+2 pattern (3:1). |
| Loss of Cl | Varies | Moderate | More prominent with increasing collision energy. | |
| Bromine | Bromobenzyl cation | 169 | High | Shows a characteristic M/M+2 pattern (1:1). |
| Loss of Br | Varies | High | A very favorable fragmentation pathway. |
Conclusion and Future Outlook
The mass spectrometry fragmentation patterns of halogenated benzyl sulfides are predictable and provide rich structural information. The dominant fragmentation pathway is typically the cleavage of the C-S bond to form a stable substituted benzyl cation. The nature of the halogen substituent significantly influences the mass-to-charge ratio of this fragment and introduces characteristic isotopic patterns for chlorine and bromine. Furthermore, the lability of the C-X bond (C-Br > C-Cl > C-F) dictates the propensity for the loss of a halogen radical.
This guide provides a foundational understanding for researchers working with these compounds. Further studies involving high-resolution mass spectrometry and computational chemistry could provide even deeper insights into the fragmentation mechanisms and allow for the differentiation of positional isomers. As the importance of halogenated organic molecules in drug discovery and materials science continues to grow, a thorough understanding of their behavior under mass spectrometric analysis will remain a critical aspect of their characterization.
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A Researcher's Guide to the Infrared Spectroscopy of Benzyl(3-bromo-2-chlorophenyl)sulfane: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, providing a rapid and non-destructive method to identify functional groups within a molecule. This guide offers an in-depth technical analysis of the expected characteristic IR absorption bands for Benzyl(3-bromo-2-chlorophenyl)sulfane, a complex molecule featuring a diaryl sulfide linkage with halogen substituents.
In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established spectroscopic principles and comparative data from analogous structures to provide a robust predictive analysis. We will explore the theoretical basis for the expected spectral features, present a detailed experimental protocol for acquiring a high-quality spectrum, and offer a comparative discussion to aid researchers in interpreting their own experimental data.
The Vibrational Landscape of this compound
The infrared spectrum of a molecule is a unique fingerprint, arising from the vibrations of its constituent bonds. For this compound, the key vibrational modes that give rise to characteristic absorption bands are associated with the aromatic rings, the methylene bridge, and the carbon-halogen and carbon-sulfur bonds.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The quality of an IR spectrum is critically dependent on the sample preparation and instrument parameters. For a solid compound like this compound, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Method 1: The KBr Pellet Method - A Classic Approach
This traditional method involves dispersing the solid sample within a matrix of dry potassium bromide and compressing it into a transparent pellet.[1][2] The KBr is transparent to IR radiation over a wide range, making it an excellent medium.
-
Rationale: The goal is to create a homogenous, non-scattering sample matrix that allows infrared light to pass through without significant interference.[2] Meticulous exclusion of moisture is critical, as water exhibits strong IR absorption bands that can obscure sample signals.[2]
Step-by-Step Protocol:
-
Material Preparation: Use spectroscopy-grade KBr, dried in an oven at 110 °C overnight and stored in a desiccator.[3] Ensure the agate mortar and pestle, and the die set are scrupulously clean and dry.[2]
-
Sample Grinding: Grind 1-2 mg of the solid sample into a fine powder in the agate mortar.[1]
-
Mixing: Add approximately 100-200 mg of dry KBr to the mortar and gently but thoroughly mix with the ground sample to ensure uniform dispersion.[1][4] The ideal sample concentration in KBr is between 0.2% and 1%.[4]
-
Pellet Formation: Transfer the mixture to the die set. Apply pressure gradually, typically in the range of 8-10 metric tons for a standard 13 mm die, and hold for 1-2 minutes to allow the KBr to fuse into a transparent disc.[2][5]
-
Spectral Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.
Method 2: ATR-FTIR Spectroscopy - A Modern Alternative
ATR-FTIR offers a simpler and often faster method for analyzing solid samples, requiring minimal sample preparation.[6] The technique relies on the total internal reflection of an IR beam within a high-refractive-index crystal (like diamond or zinc selenide), creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.[6][7]
-
Rationale: This surface-sensitive technique is excellent for obtaining high-quality spectra of solids and liquids without the need for sample dilution.[7][8] It is particularly advantageous as the sample can be recovered unchanged after analysis.[7]
Step-by-Step Protocol:
-
Background Spectrum: With a clean and empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO2 and water vapor).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectral Acquisition: Acquire the sample spectrum using similar instrument parameters as the KBr pellet method (16-32 scans, 4 cm⁻¹ resolution).
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Predictive Analysis of Characteristic IR Bands
The following table summarizes the expected characteristic IR absorption bands for this compound, based on established group frequencies and data from structurally similar compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes and Comparative Insights |
| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium | Aromatic C-H stretches appear at slightly higher frequencies than aliphatic C-H stretches.[9][10] Multiple weak bands are often observed in this region.[10] |
| Methylene (-CH₂-) | Asymmetric & Symmetric Stretching | 2960 - 2850 | Medium | These bands are characteristic of the benzyl group's methylene bridge. |
| Aromatic C=C | In-ring Stretching | 1600 - 1450 | Medium to Strong | Aromatic rings typically show a series of bands in this region.[9][11] Expect bands near 1600, 1580, and 1475 cm⁻¹.[11] |
| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Strong | The substitution pattern on the aromatic rings will influence the position and number of these strong bands.[12][13] For the 1,2,3-trisubstituted ring, expect bands in the 780-720 cm⁻¹ region. For the monosubstituted benzyl ring, a strong band around 770-730 cm⁻¹ and another around 710-690 cm⁻¹ are characteristic.[12] |
| C-Cl | Stretching | 850 - 550 | Medium to Strong | The C-Cl stretching vibration is expected in the fingerprint region. Its exact position can be influenced by the aromatic ring. |
| C-Br | Stretching | 690 - 515 | Medium to Strong | The C-Br stretch appears at a lower wavenumber than the C-Cl stretch due to the heavier mass of the bromine atom. |
| C-S | Stretching | 700 - 600 | Weak to Medium | The C-S stretching vibration is often weak and can be difficult to assign definitively as it falls in the complex fingerprint region.[12] |
Visualizing the Vibrational Modes
To better understand the relationship between the molecular structure and the expected IR spectrum, the following diagram illustrates the key functional groups and their corresponding vibrational modes.
Figure 1. Key vibrational modes of this compound.
Comparative Discussion and Spectral Interpretation
When analyzing the experimental spectrum of this compound, several key features should be considered:
-
The Fingerprint Region (below 1500 cm⁻¹): This region will be complex due to the overlap of C-C stretching, C-H bending, and the C-Cl, C-Br, and C-S stretching vibrations. While challenging to interpret fully, the unique pattern of peaks in this region serves as a valuable fingerprint for identification when compared against a reference spectrum.
-
Distinguishing Halogen Substitution: The presence of both chlorine and bromine will result in distinct absorption bands in the lower frequency region of the spectrum. The C-Cl stretch is expected at a higher wavenumber than the C-Br stretch. The intensity of these bands can be influenced by the overall dipole moment of the molecule.
-
Aromatic Substitution Patterns: The out-of-plane C-H bending region (900-675 cm⁻¹) is particularly diagnostic of the substitution pattern on the aromatic rings.[13] The 1,2,3-trisubstituted pattern on the chlorobromophenyl ring is expected to produce a distinct set of bands compared to the monosubstituted benzyl ring. Careful analysis of this region can provide strong evidence for the correct isomeric structure.
-
Overtone and Combination Bands: Aromatic compounds often exhibit a series of weak overtone and combination bands in the 2000-1650 cm⁻¹ region. The pattern of these "benzene fingers" can also be indicative of the substitution pattern on the aromatic ring.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of complex organic molecules like this compound. By understanding the characteristic absorption frequencies of the constituent functional groups and employing robust experimental techniques, researchers can confidently identify and characterize their synthesized compounds. This guide provides a comprehensive predictive framework and practical protocols to assist in the acquisition and interpretation of high-quality IR spectra, ultimately contributing to the advancement of chemical and pharmaceutical research.
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A Senior Application Scientist's Guide to Chromatographic Retention of Benzyl Aryl Sulfide Derivatives
For researchers, scientists, and professionals in drug development, the precise analysis and purification of synthetic intermediates are paramount. Benzyl aryl sulfides and their derivatives are a class of compounds frequently encountered in medicinal chemistry and materials science. Understanding their chromatographic behavior is crucial for reaction monitoring, purity assessment, and isolation of target molecules. This guide provides an in-depth comparison of the chromatographic retention times of benzyl aryl sulfide derivatives in two commonly employed analytical techniques: Gas Chromatography (GC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the underlying principles governing their separation and introduce the concept of Quantitative Structure-Retention Relationships (QSRR) to provide a predictive framework for their elution behavior.
The Principle of Chromatographic Separation
Chromatographic techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. In gas chromatography, the mobile phase is an inert gas, and separation is primarily governed by the analyte's volatility and its interactions with the stationary phase. In reverse-phase liquid chromatography, a non-polar stationary phase is used with a polar mobile phase, and retention is mainly driven by the analyte's hydrophobicity.
Gas Chromatography (GC) Analysis of Benzyl Aryl Sulfide Derivatives
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For benzyl aryl sulfide derivatives, GC provides high resolution and is often coupled with mass spectrometry (GC-MS) for definitive identification.
Experimental Protocol: GC-FID/MS
A typical GC method for the analysis of benzyl aryl sulfide derivatives would involve the following:
-
System: Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a common choice for separating aromatic compounds based on their boiling points and slight polarity differences.[1][2]
-
Injector: Split/splitless injector at 250 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 150 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 300 °C, and a final hold for 5 minutes. This temperature program allows for the separation of compounds with a range of boiling points.
-
Detector: FID at 300 °C or MS with a source temperature of 230 °C and a quadrupole temperature of 150 °C.
Figure 1: Experimental workflow for the GC analysis of benzyl aryl sulfide derivatives.
Comparison of Retention Times for Substituted Benzyl Aryl Sulfides in GC
The primary factors influencing the retention time of benzyl aryl sulfide derivatives in GC on a non-polar column are their volatility and, to a lesser extent, their molecular size and shape. Generally, compounds with lower boiling points will elute earlier. The boiling point is influenced by molecular weight and intermolecular forces.
Table 1: Illustrative Gas Chromatographic Retention Indices of Benzyl Aryl Sulfide Derivatives on a Non-Polar Column.
| Compound | Substituent on Benzyl Ring | Substituent on Aryl Ring | Molecular Weight ( g/mol ) | Predicted Kovats Retention Index (non-polar column) |
| 1 | H | H | 200.29 | 1850 |
| 2 | 4-CH₃ | H | 214.32 | 1920 |
| 3 | H | 4-CH₃ | 214.32 | 1925 |
| 4 | 4-OCH₃ | H | 230.32 | 2010 |
| 5 | H | 4-OCH₃ | 230.32 | 2015 |
| 6 | 4-Cl | H | 234.74 | 1980 |
| 7 | H | 4-Cl | 234.74 | 1985 |
| 8 | 4-NO₂ | H | 245.29 | 2150 |
| 9 | H | 4-NO₂ | 245.29 | 2155 |
Note: These are illustrative predicted retention indices based on general chromatographic principles. Actual values may vary depending on the specific GC system and conditions.
Analysis of GC Retention Trends:
-
Effect of Molecular Weight: As the molecular weight increases with the addition of substituents, the boiling point generally increases, leading to longer retention times. This is evident when comparing the unsubstituted benzyl phenyl sulfide (1) to its methylated (2, 3), methoxylated (4, 5), chlorinated (6, 7), and nitrated (8, 9) analogs.
-
Effect of Substituent Position: The position of the substituent (on the benzyl vs. aryl ring) has a minor effect on the retention time in GC with a non-polar column, as the overall volatility is not significantly altered.
-
Effect of Polarity: While the primary separation mechanism is based on boiling point, highly polar substituents like the nitro group (-NO₂) can introduce some polar interactions with the stationary phase, even on a non-polar column, leading to a more significant increase in retention time than would be expected from the molecular weight increase alone.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
RP-HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not volatile enough for GC.
Experimental Protocol: RP-HPLC-UV
A standard RP-HPLC method for benzyl aryl sulfide derivatives would be as follows:
-
System: HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for reverse-phase separations.[3]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 50% acetonitrile in water to 95% acetonitrile in water over 15 minutes. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape. The composition of the mobile phase has a significant impact on retention.[4][5][6][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analytes have strong absorbance (e.g., 254 nm).
Figure 2: Experimental workflow for the RP-HPLC analysis of benzyl aryl sulfide derivatives.
Comparison of Retention Times for Substituted Benzyl Aryl Sulfides in RP-HPLC
In RP-HPLC, the retention of a compound is primarily determined by its hydrophobicity. More hydrophobic (less polar) compounds interact more strongly with the non-polar stationary phase and are retained longer.
Table 2: Illustrative RP-HPLC Retention Times of Benzyl Aryl Sulfide Derivatives on a C18 Column.
| Compound | Substituent on Benzyl Ring | Substituent on Aryl Ring | logP (Predicted) | Predicted Retention Time (min) |
| 1 | H | H | 4.5 | 12.5 |
| 2 | 4-CH₃ | H | 5.0 | 13.8 |
| 3 | H | 4-CH₃ | 5.0 | 13.9 |
| 4 | 4-OCH₃ | H | 4.6 | 12.8 |
| 5 | H | 4-OCH₃ | 4.6 | 12.9 |
| 6 | 4-Cl | H | 5.2 | 14.5 |
| 7 | H | 4-Cl | 5.2 | 14.6 |
| 8 | 4-NO₂ | H | 4.3 | 11.8 |
| 9 | H | 4-NO₂ | 4.3 | 11.9 |
Note: These are illustrative predicted retention times based on general chromatographic principles and predicted logP values. Actual values will vary depending on the specific HPLC system and conditions.
Analysis of RP-HPLC Retention Trends:
-
Effect of Hydrophobicity (logP): There is a strong correlation between the hydrophobicity of the benzyl aryl sulfide derivatives, often estimated by the logarithm of the octanol-water partition coefficient (logP), and their retention times. Compounds with higher logP values are more hydrophobic and exhibit longer retention.
-
Effect of Electron-Donating and Withdrawing Groups:
-
Electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) increase the electron density of the aromatic rings. While the methyl group increases hydrophobicity and thus retention time, the oxygen atom in the methoxy group can engage in hydrogen bonding with the aqueous mobile phase, slightly reducing its retention compared to what might be expected from its size.
-
Electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) have different effects. The chloro group is hydrophobic and increases the retention time. The nitro group, despite being electron-withdrawing, is also relatively polar. This increased polarity leads to a stronger interaction with the polar mobile phase and a decrease in retention time compared to the unsubstituted analog. The influence of substituents on retention is a key aspect of method development.[8][9]
-
Quantitative Structure-Retention Relationships (QSRR)
The trends observed in both GC and HPLC can be rationalized and even predicted using Quantitative Structure-Retention Relationship (QSRR) models. QSRR seeks to establish a mathematical relationship between the chromatographic retention of a compound and its molecular descriptors.[10]
Figure 3: The conceptual workflow of a QSRR model for predicting chromatographic retention.
For benzyl aryl sulfide derivatives, relevant molecular descriptors include:
-
Topological descriptors: These relate to the two-dimensional structure of the molecule, such as molecular weight, number of atoms, and connectivity indices.
-
Quantum-chemical descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[11]
-
Hydrophobicity descriptors: The most common is logP, which is crucial for predicting retention in RP-HPLC.
By developing a QSRR model using a set of known compounds, the retention times of new, unsynthesized benzyl aryl sulfide derivatives can be predicted. This can be an invaluable tool in drug discovery and development for prioritizing synthetic targets and for the tentative identification of unknown peaks in a chromatogram.
Conclusion
The chromatographic behavior of benzyl aryl sulfide derivatives is predictable and follows well-established principles. In gas chromatography, retention is primarily governed by volatility, with higher molecular weight and more polar compounds generally exhibiting longer retention times. In reverse-phase HPLC, hydrophobicity is the key determinant of retention, with more non-polar compounds eluting later. The strategic choice of chromatographic technique and conditions allows for the effective separation and analysis of this important class of molecules. Furthermore, the application of QSRR provides a powerful framework for understanding and predicting their retention behavior, thereby accelerating research and development efforts.
References
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Kim, Y. G., Kim, W. H., & Pak, H. S. (1998). Retention time prediction from molecular structure of sulfur compounds by gas chromatography. Journal of the Korean Chemical Society, 42(6), 646-651. [Link]
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Andersson, J. T. (2007). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 21(5), 2891–2896. [Link]
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Wiczling, P., Markuszewski, M. J., Kaliszan, R., & Nowak, P. M. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5131. [Link]
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A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). RSC Advances, 9(45), 25797–25804. [Link]
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Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2013). Journal of Chromatographic Science, 51(9), 833–840. [Link]
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A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). ResearchGate. [Link]
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Influence of 3-Thio Substituents on Benzylidene-Directed Mannosylation. Isolation of a Bridged Pyridinium Ion and Effects of 3-O-Picolyl and 3-S-Picolyl Esters. (2012). Beilstein Journal of Organic Chemistry, 8, 155–164. [Link]
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Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. (2025). ResearchGate. [Link]
-
Effect of the Substituents on the Aromatic Ring of Benzyl Group toward the Hydrogenolysis of 3a-f. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Benzyl(3-bromo-2-chlorophenyl)sulfane
Executive Summary: This document provides a comprehensive operational, safety, and disposal guide for Benzyl(3-bromo-2-chlorophenyl)sulfane. As specific toxicological and reactivity data for this compound are not widely published, this guide is built upon a conservative, risk-based assessment derived from its structural components: a benzyl sulfide core and a di-halogenated (bromo- and chloro-) aromatic ring. The protocols outlined herein are designed to provide a robust framework for minimizing exposure and ensuring operational safety for all laboratory personnel. Adherence to these procedures is critical for the safe handling of this and other novel chemical entities.
Hazard Analysis Based on Structural Analogs
Given the absence of specific safety data for this compound, a prudent approach is to analyze the hazards associated with its constituent functional groups.
-
Benzyl Sulfide Moiety: Benzyl sulfides and related thioethers can be irritants to the skin, eyes, and respiratory tract.[1][2] While many have low acute toxicity, they are often characterized by a strong, unpleasant odor (stench).[1][2] Upon combustion, they can release toxic sulfur oxides (SOx).[1][3]
-
Dihalogenated Aromatic Ring: The presence of both bromine and chlorine on the phenyl ring significantly influences the compound's properties.
-
Toxicity: Halogenated aromatic compounds as a class can pose significant health risks. They are often irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[4][5] For instance, a structurally related compound, 4-Bromo-2-chlorotoluene, is classified as harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[4][5] Another analog, Benzyl(3-bromophenyl)sulfane, is listed as harmful if swallowed (H302) and causes serious eye damage (H318).[6]
-
Environmental Persistence: Halogenated organics can be persistent in the environment and may have ecotoxicological effects.[7]
-
Reactivity: The molecule is expected to be stable under normal laboratory conditions but should be kept away from strong oxidizing agents.[1]
-
Based on this analysis, this compound should be treated as a hazardous substance with potential for skin, eye, and respiratory irritation, and possible acute toxicity.
Personal Protective Equipment (PPE) & Engineering Controls
A multi-layered approach to protection is mandatory. Engineering controls are the primary barrier, supplemented by a robust PPE protocol.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[8]
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[9]
Personal Protective Equipment (PPE): The following table outlines the minimum required PPE.
| Protection Area | Required PPE | Rationale & Causality |
| Body | Flame-resistant laboratory coat, fully buttoned. | Provides a primary barrier against splashes. Flame-resistant material is a prudent measure when working with any organic compound.[10] |
| Hands | Double-gloving: Nitrile inner gloves with thicker, chemical-resistant outer gloves (e.g., neoprene or butyl rubber). | Halogenated organic compounds can degrade standard nitrile gloves. Double-gloving provides enhanced protection against permeation. Gloves must be changed immediately upon contamination.[9][11] |
| Eyes/Face | ANSI Z87.1-compliant chemical splash goggles. | Protects against splashes and vapors. Safety glasses are insufficient.[10] |
| Eyes/Face (High-Risk) | Face shield worn over chemical splash goggles. | Required when handling larger quantities (>50 mL) or during procedures with a higher risk of splashing or vigorous reaction.[10] |
| Respiratory | Not required for standard handling in a fume hood. | An appropriate NIOSH-approved respirator (e.g., with an organic vapor cartridge) should be available for emergency situations like a large spill.[12] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and dropped items. Perforated shoes or sandals are strictly prohibited.[9] |
Operational Plan: A Step-by-Step Handling Protocol
This workflow is designed to minimize exposure at every stage of the process.
Workflow: Safe Handling of this compound
Caption: Safe Handling Workflow Diagram.
Detailed Steps:
-
Preparation:
-
Before bringing the chemical into the workspace, verify that the fume hood is operational and its certification is current.
-
Don all required PPE as specified in the table above.
-
Prepare and label a dedicated waste container for "Halogenated Organic Waste".[7][13]
-
Ensure all necessary equipment (glassware, stir bars, etc.) is clean, dry, and readily available within the fume hood to minimize movement in and out of the containment area.
-
-
Handling & Use:
-
Perform all manipulations of the compound deep within the fume hood, at least 6 inches from the sash.
-
When transferring the solid, use a spatula and weighing paper, or weigh directly into the reaction vessel. Avoid creating dust.[3]
-
If making a solution, add the solvent to the solid slowly to prevent splashing.
-
Keep the primary container tightly sealed when not in use.[1]
-
-
Post-Procedure Cleanup:
-
Upon completion of the work, decontaminate all surfaces and equipment. A common practice is to rinse glassware with a small amount of an appropriate solvent (e.g., acetone, ethanol) and collect this rinseate in the halogenated waste container.
-
Remove PPE carefully, avoiding contact with the contaminated exterior. Remove gloves last and wash hands thoroughly with soap and water.[8]
-
Emergency & Spill Response
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[8][14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][8] Call a physician or poison control center immediately.
Spill Response:
-
Small Spill (in fume hood):
-
Ensure the fume hood is operating.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.
-
Carefully scoop the absorbent material into a labeled container for hazardous waste disposal.
-
Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the laboratory doors to contain vapors.
-
Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean up a large spill without proper training and respiratory protection.
-
Disposal Plan
Improper disposal of halogenated organic compounds can cause significant environmental harm and regulatory violations.
Waste Segregation is Paramount:
-
Primary Waste Stream: All materials contaminated with this compound must be disposed of in a container clearly and accurately labeled "Halogenated Organic Waste" .[13][15]
-
Do NOT mix with non-halogenated organic waste.[7] Halogenated wastes require specific high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans, a process that is incompatible with the fuel-blending programs used for non-halogenated solvents.[7][16]
-
Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[17]
Container Management:
-
Use a robust, leak-proof container with a secure lid.
-
Keep the container closed except when adding waste.[15]
-
Store the waste container in a secondary containment bin within a ventilated cabinet, away from heat and incompatible materials.[7]
References
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Material Safety Data Sheet - Benzyl Methyl Sulfide, 98%. Cole-Parmer. (2005, October 3). Available from: [Link]
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SAFETY DATA SHEET - Benzyl phenyl sulfide. Thermo Fisher Scientific. (2025, September 6). Available from: [Link]
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Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. Available from: [Link]
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SAFETY DATA SHEET - 4-Bromo-2-chlorotoluene. Thermo Fisher Scientific. (2009, March 31). Available from: [Link]
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Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. PMC. (2023, January 24). Available from: [Link]
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Benzyl-3-Bromo Propyl Ether | CAS 54314-84-0. Veeprho. Available from: [Link]
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3-Bromo-2-chloropropanal | C3H4BrClO | CID 10797270. PubChem, NIH. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
